Technical Documentation Center

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Title: The Structural Pharmacology and Mechanism of Action of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Structural Pharmacology and Mechanism of Action of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The 7-Deazapurine Pharmacophore

In modern medicinal chemistry, 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1095822-77-7) is rarely administered as a standalone therapeutic. Instead, it serves as a highly specialized, "privileged scaffold" used in the rational design of targeted kinase inhibitors[1]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a modular toolkit. Its core structure is a 7-deazapurine, which acts as a potent bioisostere of adenine, allowing derivatives of this compound to competitively hijack the ATP-binding pockets of critical kinases[1].

Structural Pharmacology: Deconstructing the Mechanism of Action

The mechanism of action of any drug derived from this scaffold is dictated by the precise spatial and electronic interactions of its three primary functional zones:

2.1. Adenine Mimicry at the Hinge Region The fundamental mechanism of action relies on the pyrrolo[2,3-d]pyrimidine core acting as a purine mimic. When a derivative enters a kinase active site, the N1 and N3 atoms of the pyrimidine ring, along with the N7 proton of the pyrrole ring, form a robust bidentate or tridentate hydrogen-bonding network with the backbone amides of the kinase hinge region[1]. This competitively blocks endogenous ATP from binding, thereby preventing the phosphorylation of downstream substrates.

2.2. The Electronic Influence of the 5-Cyano Moiety The addition of a cyano (-CN) group at the C5 position is a deliberate mechanistic choice. As a strong electron-withdrawing group (EWG), the cyano moiety pulls electron density away from the pyrrole ring. This lowers the pKa of the N7 proton, significantly increasing its strength as a hydrogen bond donor to the hinge region. Furthermore, the compact, polarizable nature of the cyano group allows it to probe the "gatekeeper" residue pocket without causing steric clashes, often increasing selectivity for specific targets like Cyclin-Dependent Kinases (CDKs) over the broader kinome[2].

2.3. Solvent Channel Probing via the 4-Carboxylic Acid The carboxylic acid at the C4 position is oriented outward toward the solvent-exposed channel of the ATP-binding pocket. In drug development, this moiety serves as a critical synthetic handle. By subjecting the 4-carboxylic acid to amidation or esterification, medicinal chemists can attach various aliphatic or aromatic groups[3]. This allows the molecule to engage secondary binding pockets (such as the ribose pocket) and optimizes pharmacokinetic properties without disrupting the primary hinge-binding motif[4].

Mechanism Core 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine (Adenine Bioisostere) Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1, N3, N7 Gatekeeper Gatekeeper Pocket (Steric/Electronic Fit) Core->Gatekeeper 5-Cyano Solvent Solvent Channel (Pharmacokinetic Tuning) Core->Solvent 4-COOH Inhibition ATP-Competitive Inhibition & Pathway Blockade Hinge->Inhibition Gatekeeper->Inhibition Solvent->Inhibition

Logical relationship of the 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine core binding the kinase active site.

Experimental Methodologies: Validating Target Engagement

To validate the mechanism of action of a synthesized 5-cyano-7H-pyrrolo[2,3-d]pyrimidine derivative, a self-validating cascade of biochemical and cellular assays is required. As a rule of thumb, biochemical potency must always be cross-examined against cellular target engagement.

Protocol 1: In Vitro TR-FRET Kinase Assay

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA due to its lower background noise and resistance to compound auto-fluorescence. Crucially, the assay must be run at the Michaelis constant ( Km​ ) for ATP. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC50​ . Running at Km​ ensures the measured IC50​ accurately reflects the inhibitor's competitive binding affinity ( Ki​ )[2].

  • Preparation: Prepare a 384-well plate with a 10-point serial dilution of the synthesized derivative in DMSO.

  • Pre-incubation: Add the recombinant target kinase (e.g., JAK2 or CDK1) and incubate for 15 minutes to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Initiation: Initiate the reaction by adding a mixture of ATP (strictly at Km​ ) and a biotinylated peptide substrate.

  • Internal Controls: Include Staurosporine (1 μ M) as a positive control for pan-kinase inhibition and 1% DMSO as a negative vehicle control.

  • Detection: After 60 minutes, quench the reaction with EDTA (to chelate the Mg2+ required for kinase catalysis) and add Europium-labeled anti-phospho antibodies alongside Streptavidin-APC.

  • Analysis: Read the TR-FRET signal (ratio of 665 nm / 615 nm) to calculate the biochemical IC50​ .

Protocol 2: Cellular Target Engagement (Phospho-Western Blot)

Rationale & Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pumps. Western blotting for downstream phosphorylated targets confirms that the compound engages its target inside a living cell[5].

  • Cell Seeding: Seed disease-relevant cells (e.g., Ba/F3 cells for JAK/STAT pathways) in 6-well plates and incubate overnight.

  • Treatment Bracketing: Treat cells with the inhibitor at concentrations bracketing the biochemical IC50​ (e.g., 0.1x, 1x, 10x, 100x) for 2 hours.

  • Stimulation: Stimulate the pathway with the appropriate cytokine (e.g., IL-6) for 15 minutes to induce phosphorylation.

  • Lysis: Lyse cells using RIPA buffer. Critical step: The buffer must be supplemented with protease and phosphatase inhibitors to prevent the degradation of the transient phospho-signal during extraction[5].

  • Resolution: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against the phosphorylated target (e.g., p-STAT3) and the total target (e.g., STAT3). Use GAPDH as a self-validating loading control.

  • Quantification: Quantify the p-STAT3/STAT3 chemiluminescent ratio to determine the cellular IC50​ .

Workflow Synthesis 1. 4-COOH Amidation TRFRET 2. TR-FRET Assay (ATP at Km) Synthesis->TRFRET CellTreat 3. Cell Treatment (Bracket IC50) TRFRET->CellTreat Western 4. Western Blot (Phospho-Target) CellTreat->Western Analysis 5. SAR & IC50 Calculation Western->Analysis

Self-validating experimental workflow for evaluating pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

When the 4-carboxylic acid of the 5-cyano-7H-pyrrolo[2,3-d]pyrimidine core is optimized via amidation, the resulting compounds exhibit potent inhibition across various enzyme families. The table below summarizes representative inhibitory data for this class of pharmacophores, highlighting the translation from biochemical to cellular efficacy[1][2][3].

Kinase / Enzyme TargetInhibitor Core DerivativeBiochemical IC50​ (nM)Cellular IC50​ (nM)Primary Pathway Disrupted
JAK1 Pyrrolo[2,3-d]pyrimidine112~400JAK/STAT Signaling
JAK2 Pyrrolo[2,3-d]pyrimidine20~150JAK/STAT Signaling
CDK1 5-Cyano-pyrrolo[2,3-d]pyrimidine14,000>30,000Cell Cycle (Cyclin B)
CD38 Pyrrolo[2,3-d]pyrimidine59N/A NAD+ Metabolism

Conclusion

5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a master key in medicinal chemistry. By leveraging the adenine-mimicking properties of the 7-deazapurine core, the electronic tuning of the 5-cyano group, and the synthetic versatility of the 4-carboxylic acid, researchers can rationally design highly potent and selective ATP-competitive inhibitors capable of arresting aberrant cellular signaling.

References

  • Benchchem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem. Retrieved from:[1]

  • ACS Publications. Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart | Journal of Medicinal Chemistry. Retrieved from:[3]

  • ResearchGate. Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. Retrieved from:[4]

  • PMC/NIH. Inhibition of Cyclin-Dependent Kinase 1 by Purines and Pyrrolo[2,3-d]Pyrimidines Does Not Correlate with Antiviral Activity. Retrieved from:[2]

  • Benchchem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem (Western Blot Protocols). Retrieved from:[5]

Sources

Exploratory

An In-Depth Technical Guide to 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This document is intended for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine-based scaffolds.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged heterocyclic motif in medicinal chemistry. Its structural similarity to endogenous nucleobases allows it to interact with a wide range of biological targets, particularly protein kinases. Consequently, this core is a cornerstone in the development of targeted therapies for various diseases, including cancers and inflammatory disorders. The introduction of a cyano group at the 5-position and a carboxylic acid at the 4-position of this scaffold, as in 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, offers unique opportunities for molecular design and functionalization in drug discovery programs.

Molecular Structure and Key Features

The chemical structure of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is presented below.

Figure 1: Chemical structure of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.

The key structural features that dictate the molecule's physicochemical properties and reactivity include:

  • The Pyrrolo[2,3-d]pyrimidine Core: A planar, aromatic, and electron-deficient heterocyclic system.

  • The Carboxylic Acid Group (-COOH) at C4: This group introduces a key acidic center, enabling salt formation and providing a handle for further chemical modifications such as amidation and esterification. It is expected to significantly influence the molecule's solubility and pharmacokinetic profile.

  • The Cyano Group (-CN) at C5: This strong electron-withdrawing group further modulates the electronic properties of the heterocyclic core, potentially influencing its interaction with biological targets. It also serves as a versatile synthetic handle for transformation into other functional groups.

  • The Pyrrole NH at N7: This nitrogen atom can act as a hydrogen bond donor and is a site for potential N-alkylation to introduce further diversity and modulate properties like cell permeability and metabolic stability.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₄N₄O₂-
Molecular Weight 188.15 g/mol -
CAS Number 1095822-77-7[1]
Appearance Likely a solidGeneral property of similar heterocycles
Melting Point >250 °C (Decomposition likely)Estimated based on related structures
pKa (acidic) ~3-4 (Carboxylic Acid)Estimated based on benzoic acid and heterocyclic effects
pKa (basic) ~1-2 (Pyrimidine Nitrogens)Estimated based on the electron-withdrawing nature of the substituents
LogP ~1.5 - 2.5Computationally Predicted
Solubility Poor in water; Soluble in organic solvents like DMSO and DMF.General property of similar heterocycles

Expert Insights: The low predicted aqueous solubility is a common challenge with such planar heterocyclic systems. The carboxylic acid functionality, however, provides a strategic advantage, allowing for the formation of more soluble salts (e.g., sodium or potassium salts) under basic conditions, which is a critical consideration for formulation and in vitro biological assays.

Spectroscopic Data Analysis

While specific spectra for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid are not published, the expected spectral characteristics can be inferred from the analysis of related pyrrolo[2,3-d]pyrimidine derivatives.[2][3]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a characteristic signal for the pyrrole NH proton at N7 (likely a broad singlet at δ > 12 ppm). The proton at the C6 position of the pyrrole ring would appear as a singlet in the aromatic region (δ ~ 7-8 ppm). The carboxylic acid proton will also be a broad singlet at a high chemical shift (δ > 13 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be downfield (δ ~ 160-170 ppm), and the cyano carbon will be in the characteristic region for nitriles (δ ~ 115-120 ppm). The remaining sp² hybridized carbons of the heterocyclic core will appear in the aromatic region.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2240 cm⁻¹), and the N-H stretch of the pyrrole ring (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 188.15 would be observed. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and potentially HCN from the cyano group.[4]

Synthesis and Chemical Reactivity

A plausible synthetic route to 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid would likely start from a pre-functionalized pyrrolo[2,3-d]pyrimidine precursor. A representative synthetic protocol, adapted from the synthesis of related compounds, is outlined below.[5]

Experimental Protocol: Synthesis of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Synthesis_Workflow Start Methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1095822-75-5) Step1 Hydrolysis (e.g., LiOH, NaOH, or KOH in THF/Water) Start->Step1 Product 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid Step1->Product

Figure 2: Synthetic workflow for the preparation of the target compound.

Methodology:

  • Starting Material: The synthesis would commence with the corresponding methyl ester, Methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1095822-75-5).[2]

  • Hydrolysis: The methyl ester is dissolved in a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: An aqueous solution of a base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), is added to the solution of the ester. The reaction is typically stirred at room temperature or gently heated to drive the hydrolysis to completion.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to 0 °C and acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. This protonates the carboxylate to form the free carboxylic acid, which often precipitates out of the aqueous solution.

  • Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to afford the desired 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Choice of Base: LiOH is often preferred for ester hydrolysis as it is less likely to cause side reactions compared to stronger bases like NaOH or KOH, especially with sensitive heterocyclic systems.

  • Solvent System: The THF/water mixture is used to ensure the solubility of both the organic starting material and the inorganic base.

  • Acidification: Careful acidification is crucial to protonate the carboxylate and induce precipitation of the final product. Over-acidification should be avoided to prevent potential degradation of the acid-labile pyrrole ring.

Applications in Research and Drug Discovery

5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a valuable building block for the synthesis of more complex molecules in drug discovery. The dual functionality of the carboxylic acid and the cyano group, combined with the reactive sites on the heterocyclic core, allows for a wide range of chemical transformations.

  • As a Kinase Inhibitor Scaffold: The pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif for many protein kinases. The carboxylic acid at the 4-position can be converted into a variety of amides, which can form key hydrogen bonding interactions with the kinase active site. The cyano group at the 5-position can be used to modulate the electronic properties of the molecule and explore additional interactions within the ATP-binding pocket.[6]

  • As a Versatile Chemical Intermediate: The carboxylic acid can be readily converted to esters, amides, and other derivatives. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for chemical elaboration.

Conclusion

5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid represents a key synthetic intermediate with significant potential in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a detailed overview based on available information and expert analysis of its structural features. The strategic placement of the cyano and carboxylic acid functionalities on the privileged pyrrolo[2,3-d]pyrimidine scaffold makes this molecule a highly valuable tool for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further research into the experimental characterization and synthetic applications of this compound is warranted and is expected to yield valuable insights for the drug discovery community.

References

  • Dholakia, S. P., et al. Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 2019.
  • El-Gamal, M. I., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023.
  • Ghorab, M. M., et al.
  • Naidoo, J., et al. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 2022.
  • Wang, C., et al. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 2019.
  • PubChem. 7H-Pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • NextSDS. 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Available from: [Link]

  • Bar-Haim, G., et al. An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis. BenchChem, 2025.
  • Bakhtiyor, K., et al.
  • Collins, I., et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010.
  • Chen, Y.-L., et al. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI, 2021.
  • Wang, Y., et al. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

Sources

Foundational

Comprehensive Analytical Profiling of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: Molecular Weight, Exact Mass, and Structural Characterization

Executive Summary In modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold serves as a privileged pharmacophore, most notably acting as an ATP-competitive hinge binder in the design of Janus kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold serves as a privileged pharmacophore, most notably acting as an ATP-competitive hinge binder in the design of Janus kinase (JAK) inhibitors[1]. The functionalization of this core is critical for tuning target selectivity and pharmacokinetic properties. 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 1095822-77-7) is a highly specialized intermediate where the electron-withdrawing C5-cyano group and the C4-carboxylic acid moiety provide powerful handles for subsequent synthetic elaboration (e.g., amide coupling)[2].

As a Senior Application Scientist, I emphasize that the transition from synthetic chemistry to biological evaluation relies entirely on rigorous structural validation. This whitepaper provides an in-depth technical guide to the exact mass, molecular weight, and analytical methodologies required to validate this specific molecule, ensuring self-validating protocols and high-fidelity data interpretation.

Chemical Identity and Quantitative Parameters

Understanding the distinction between average molecular weight (MW) and monoisotopic exact mass is critical for mass spectrometry (MS) applications.

  • Molecular Weight (188.14 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial distribution of isotopes[2]. This value is used for stoichiometric calculations during synthesis.

  • Exact Mass (188.0334 Da): Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). High-Resolution Mass Spectrometry (HRMS) relies exclusively on this value to determine elemental composition.

Table 1: Physicochemical & Analytical Parameters
ParameterValueCausality / Significance
Chemical Name 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acidIUPAC nomenclature defining the 7-deazapurine core.
CAS Registry Number 1095822-77-7Unique identifier for database cross-referencing[2].
Molecular Formula C8​H4​N4​O2​ Base formula for exact mass calculation.
Molecular Weight 188.14 g/mol Utilized for molarity and yield calculations[2].
Monoisotopic Exact Mass 188.0334 DaTarget mass for HRMS validation.
Theoretical [M-H]⁻ 187.0261 DaPrimary ion observed in Negative ESI due to -COOH.
Theoretical[M+H]⁺ 189.0407 DaPrimary ion observed in Positive ESI.
H-Bond Donors / Acceptors 2 / 5Predicts high polarity and poor solubility in non-polar solvents.

High-Resolution Mass Spectrometry (HRMS) Methodology

To verify the structural integrity of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, LC-HRMS is the gold standard. The presence of the carboxylic acid group dictates the ionization strategy.

Protocol 1: LC-HRMS Workflow and Self-Validating System

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL, then dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Causality: The rigid, planar nature of the 7-deazapurine core induces strong intermolecular π−π stacking and hydrogen bonding. Methanol disrupts these interactions better than pure water, preventing analyte aggregation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase of Water (A) and Acetonitrile (B), both containing 10 mM Ammonium Acetate (pH ~6.8).

  • Causality: Standard 0.1% Formic Acid (pH ~2.7) would suppress the ionization of the carboxylic acid. Ammonium acetate buffers the system near neutral pH, ensuring the -COOH group remains partially deprotonated, facilitating robust retention and sharp peak shapes.

Step 3: Ionization (ESI-Negative Mode)

  • Action: Operate the Electrospray Ionization (ESI) source in negative mode.

  • Causality: The carboxylic acid ( pKa​≈3−4 ) readily loses a proton to form a stable carboxylate anion. This yields a highly abundant [M−H]− ion at 187.0261 m/z , minimizing the complex adduct formation (e.g., [M+Na]+ ) often seen in positive mode.

Step 4: Mass Analysis & Self-Validation

  • Action: Acquire data using a Time-of-Flight (TOF) or Orbitrap analyzer. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, [M−H]− = 554.2620).

  • Trustworthiness (Self-Validation): The protocol validates itself through the lock-mass. If the internal calibrant deviates by >2 ppm, the instrument requires recalibration, and the sample data is automatically flagged as invalid. A successful run will yield an experimental mass within ±5 ppm of the theoretical 187.0261 Da.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B LC Separation (C18, NH4OAc Buffer) A->B Injection C ESI- Ionization ([M-H]- Generation) B->C Elution D TOF Mass Analyzer (High Resolution) C->D Ion Transfer E Data Processing (Exact Mass: 187.0261 Da) D->E Detection

Fig 1. Step-by-step LC-HRMS workflow for exact mass determination.

Structural Validation via Nuclear Magnetic Resonance (NMR)

While MS confirms the molecular formula, NMR is required to confirm the regiochemistry of the substitutions (C5-cyano and C4-carboxylic acid) on the pyrrolo[2,3-d]pyrimidine core[1].

Protocol 2: ¹H and ¹³C NMR Characterization

Step 1: Solvent Selection

  • Action: Dissolve 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide ( DMSO-d6​ ).

  • Causality: The molecule contains both a hydrogen bond donor (pyrrole N-H) and acceptor networks, making it virtually insoluble in standard non-polar NMR solvents like CDCl3​ . DMSO-d6​ disrupts these hydrogen bonds, providing a clear, isotropic solution.

Step 2: Spectral Interpretation & Self-Validation

  • Action: Acquire 1H NMR at 400 MHz or higher.

  • Trustworthiness (Self-Validation): The molecular formula ( C8​H4​N4​O2​ ) dictates exactly 4 protons. The spectrum must act as a closed-loop validation system:

    • Pyrimidine Core: A sharp singlet around 8.5 - 9.0 ppm corresponding to the isolated C2-H.

    • Pyrrole Ring: A sharp singlet around 8.0 - 8.5 ppm corresponding to the C6-H. (The absence of a C5-H confirms the location of the cyano group).

    • Pyrrole N-H: A broad singlet far downfield (>12.0 ppm ), indicative of the N7 proton.

    • Carboxylic Acid: A very broad singlet (>13.0 ppm ) corresponding to the -COOH proton. If the integration does not equal exactly 4 distinct environments, the sample contains impurities or structural isomers.

Biological Context and Logical Relationships

The precise characterization of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is not merely an analytical exercise; it is a prerequisite for its use in synthesizing kinase inhibitors. The 7-deazapurine core mimics the adenine ring of ATP, allowing derivatives to competitively bind to the hinge region of Janus kinases (JAK1/2/3)[1]. The C5-cyano group increases the lipophilic efficiency and modulates the electron density of the core, often improving residence time in the kinase pocket.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Pyrrolo-pyrimidines) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->JAK ATP Competitive Inhibition

Fig 2. JAK/STAT signaling pathway and the logical intervention point for pyrrolo-pyrimidines.

Conclusion

The analytical profiling of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid requires a synergistic approach. By leveraging the theoretical exact mass (188.0334 Da) against high-resolution MS data in negative ESI mode, and corroborating the regiochemistry via DMSO-d6​ NMR, researchers can establish a self-validating data package. This rigor ensures that downstream synthetic transformations—critical for the development of targeted kinase inhibitors—are built upon an unequivocally verified chemical foundation.

References

  • Title: CAS:1095822-77-7, 5-氰基-7H-吡咯并[2,3-d]嘧啶-4-羧酸 - 毕得医药 (Bidepharm)
  • Title: Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides Source: ResearchGate URL

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a critical determinant of its ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a critical determinant of its therapeutic potential and ultimate success. A compound with promising pharmacological activity can falter if it is too rapidly metabolized in the body, failing to achieve sufficient in vivo exposure, or if its metabolism leads to the formation of toxic byproducts.[1] Conversely, a compound that is metabolized too slowly may accumulate, leading to adverse effects.[1] Therefore, a thorough understanding of a compound's metabolic stability is paramount, and this investigation begins with robust in vitro assays.

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for assessing the in vitro metabolic stability of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a molecule featuring the privileged pyrrolo[2,3-d]pyrimidine scaffold.[2][3] This scaffold is the core of several approved and investigational drugs, particularly kinase inhibitors, making the metabolic characterization of its derivatives a subject of intense interest.[4][5][6] We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of the generated data, equipping researchers, scientists, and drug development professionals with the knowledge to conduct these crucial studies with precision and confidence.

The Subject Molecule: 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the purine base in ATP, which allows molecules containing this scaffold to act as competitive inhibitors for a wide range of kinases.[4] The subject of this guide, 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, possesses two key functional groups that are likely to influence its metabolic profile: a cyano group and a carboxylic acid. Understanding the potential metabolic liabilities of these moieties is the first step in designing a comprehensive in vitro evaluation.

Predicted Metabolic Hotspots:

Based on the metabolism of structurally related compounds, such as the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib which also contain the pyrrolo[2,3-d]pyrimidine core, we can anticipate several potential metabolic pathways for our target molecule.[1][7][8]

  • Oxidation of the Pyrrolopyrimidine Ring: The heterocyclic ring system is a common site for oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[7][8] This can lead to the formation of hydroxylated metabolites.

  • Metabolism of the Cyano Group: While often introduced to enhance potency and selectivity, the cyano group can be a site of metabolism. CYP enzymes, particularly CYP3A4, can mediate the oxidative conversion of a cyano group to an amide.[9]

  • Glucuronidation of the Carboxylic Acid: The carboxylic acid moiety is a prime substrate for Phase II conjugation reactions, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs).[2][10] This process increases the water solubility of the compound, facilitating its excretion.[11]

Foundational In Vitro Metabolic Stability Assays

The initial assessment of metabolic stability typically involves two key experimental systems: liver microsomes and hepatocytes.[1] These systems provide a hierarchical approach to understanding a compound's metabolic fate, from the primary Phase I oxidative metabolism to a more complete picture including Phase II conjugation and cellular transport.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[12] This assay is a cost-effective, high-throughput method for the initial screening of compounds to assess their susceptibility to CYP-mediated metabolism.

Experimental Rationale:

The core principle of this assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors, primarily NADPH, which is essential for CYP enzyme activity.[9] The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Detailed Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in a suitable organic solvent (e.g., DMSO).

    • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., from 20 donors) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH throughout the incubation.

    • Positive Controls: Prepare stock solutions of known rapidly and slowly metabolized compounds (e.g., verapamil and warfarin, respectively) to validate the assay performance.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass).

  • Incubation Procedure:

    • Pre-warm the HLM suspension and the test compound working solution (diluted from the stock to 2 µM in buffer) to 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM and test compound mixture. The final incubation volume is typically 0.5 mL.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well of a 96-well plate containing the cold quenching solution (e.g., 150 µL). This precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Analysis by LC-MS/MS:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound. The method should be optimized for the specific mass transitions of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid and the internal standard.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Half-life (t1/2) From the slope (k) of the natural log of the percent remaining compound versus time plot: t1/2 = 0.693 / kA shorter half-life indicates higher metabolic instability.
Intrinsic Clearance (CLint) CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)Represents the inherent ability of the liver enzymes to metabolize the compound. A higher CLint suggests more rapid metabolism.

Visualization of the Microsomal Stability Workflow:

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation at 37°C cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation Test_Compound Test Compound Stock (10 mM) Reaction_Mix Reaction Mixture: Test Compound + HLM Test_Compound->Reaction_Mix HLM Human Liver Microsomes (1 mg/mL) HLM->Reaction_Mix NADPH_System NADPH Regenerating System Quench_Solution Quenching Solution (ACN + IS) Start_Reaction Add NADPH System Reaction_Mix->Start_Reaction Time_Points Sample at 0, 5, 15, 30, 45, 60 min Start_Reaction->Time_Points Quench Quench with Cold ACN + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells.[15] Hepatocytes, containing both Phase I and Phase II enzymes, as well as transporters, provide a more physiologically relevant model for predicting hepatic clearance.[15][16][17]

Experimental Rationale:

Cryopreserved human hepatocytes are incubated in suspension with the test compound.[15] The disappearance of the parent compound is monitored over time, providing a measure of overall hepatic metabolism. This assay can also be adapted for metabolite identification.[17]

Detailed Protocol: Human Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: As described for the microsomal assay.

    • Cryopreserved Human Hepatocytes: Thaw a vial of pooled cryopreserved human hepatocytes according to the supplier's protocol. Assess cell viability (should be >80%).

    • Incubation Medium: Williams' Medium E supplemented with appropriate factors, pre-warmed to 37°C.

    • Positive Controls: Use compounds with known high and low hepatic clearance (e.g., 7-hydroxycoumarin and propranolol).

    • Quenching Solution: As described for the microsomal assay.

  • Incubation Procedure:

    • Resuspend the viable hepatocytes in the incubation medium to a final density of 0.5 x 106 viable cells/mL.

    • Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[15]

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis by LC-MS/MS:

    • The sample processing and analysis are the same as for the microsomal stability assay.

Data Analysis and Interpretation:

The data analysis is similar to the microsomal assay, yielding a half-life and intrinsic clearance. However, the CLint from a hepatocyte assay can be used to predict in vivo hepatic clearance (CLh) and bioavailability (%F) using models such as the well-stirred model.[7]

ParameterCalculationInterpretation
Half-life (t1/2) From the slope of the natural log of the percent remaining compound versus time plot.A shorter half-life suggests higher overall hepatic metabolism.
Intrinsic Clearance (CLint) CLint (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume / number of cells)Represents the intrinsic metabolic capacity of the hepatocytes for the compound.

Delving Deeper: CYP450 Reaction Phenotyping

If a compound demonstrates significant metabolic instability in the microsomal or hepatocyte assays, the next crucial step is to identify the specific CYP450 isoforms responsible for its metabolism.[18] This is known as CYP450 reaction phenotyping and is a regulatory expectation for new drug candidates.[18] This information is vital for predicting potential drug-drug interactions (DDIs).[19]

Experimental Rationale:

Two primary approaches are used for reaction phenotyping:

  • Recombinant Human CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to directly assess which isoforms can metabolize it.[18]

  • Chemical Inhibition in HLM: The test compound is incubated with HLM in the presence of specific chemical inhibitors for each major CYP isoform.[19] A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor implicates that particular CYP isoform in its metabolism.[19]

Visualization of Predicted Metabolic Pathways:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Cyano-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid Oxidized_Metabolite Hydroxylated Metabolite Parent->Oxidized_Metabolite CYP3A4, CYP2C19 (Oxidation of pyrrolopyrimidine ring) Amide_Metabolite Amide Metabolite Parent->Amide_Metabolite CYP3A4 (Oxidation of cyano group) Glucuronide_Conjugate Acyl-Glucuronide Parent->Glucuronide_Conjugate UGTs (e.g., UGT2B7) (Glucuronidation of carboxylic acid)

Caption: Predicted metabolic pathways for the title compound.

Concluding Remarks and Future Directions

The in vitro metabolic stability assessment of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a critical early step in its development as a potential therapeutic agent. The methodologies outlined in this guide, from initial screening in liver microsomes and hepatocytes to the detailed investigation of specific metabolizing enzymes through reaction phenotyping, provide a robust framework for characterizing its metabolic profile. The presence of the cyano and carboxylic acid functional groups suggests a susceptibility to both Phase I and Phase II metabolism. A thorough understanding of these pathways will enable medicinal chemists to make informed decisions regarding structural modifications to enhance metabolic stability, if necessary, and will provide crucial data for predicting the compound's pharmacokinetic behavior in vivo. Ultimately, these early in vitro studies are indispensable for navigating the path towards a safe and effective new medicine.

References

  • Dowty, M. E., Lin, J., Ryder, T. F., Wang, W., & Whaley, F. S. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(4), 759-773. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Creative Bioarray. (2025, July 27). Hepatocyte Stability Assay. [Link]

  • Bienta. Cytochrome CYP450 Reaction Phenotyping. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Jin, J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367-374. [Link]

  • Hořejší, M., et al. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1124-1168. [Link]

  • Gao, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Medicinal Chemistry, 29(33), 5565-5583. [Link]

  • van der Aart, J., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(6), 775-790. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug metabolism and disposition, 32(4), 367-374. [Link]

  • Patel, R. Y., & Blanchard, R. L. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. [Link]

  • JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions. [Link]

  • Taylor & Francis Online. (2021, March 25). Understanding the chemical basis of drug stability and degradation. [Link]

  • Taylor & Francis Online. (2014, February 27). Contribution of cytochrome P450 and UDT-glucuronosyltransferase to the metabolism of drugs containing carboxylic acid groups: risk assessment of acylglucuronides using human hepatocytes. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Pryde, D. C., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of medicinal chemistry, 54(21), 7565-7575. [Link]

  • Thum, C., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(12), 5228-5247. [Link]

  • Creative Bioarray. (2025, July 27). Hepatocyte Stability Assay. [Link]

  • ACS Publications. (2005, September 14). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. [Link]

  • PMC. (2021, November 6). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. [Link]

  • Guengerich, F. P., et al. (2002). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Journal of Biological Chemistry, 277(12), 9987-9993. [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • SpringerLink. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • PubMed. (2016, June 15). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. [Link]

  • PubMed. (2017, December 15). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). [Link]

  • ResearchGate. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • PubMed. (2014, January 15). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. [Link]

  • Wikipedia. Aldehyde oxidase. [Link]

  • ACS Publications. (2025, September 9). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

  • Google Patents.
  • PubMed. (1991). Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. [Link]

  • Bentham Science. (2024, January 1). Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

  • Preprints.org. (2025, March 2). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]

  • AACR Journals. (2016). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. [Link]

  • IntechOpen. Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PMC. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • PubMed. (2025, September 25). Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. [Link]

  • ACS Publications. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • PMC. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. [Link]

  • PMC. (2015). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • PMC. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide.... [Link]

Sources

Foundational

The Architectural Blueprint of a Unique Heterocycle: A Technical Guide to the Biosynthesis of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine ske...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine skeleton, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Nature has harnessed this structural motif to create a diverse array of bioactive compounds, including antibiotics, antivirals, and anticancer agents.[2][3] Notable examples include the nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin, originally isolated from Streptomyces species.[2][3][4] The absence of nitrogen at the 7-position, compared to its purine counterpart, imparts unique physicochemical properties and biological activities.[5] This guide provides an in-depth exploration of the known and putative biosynthetic pathways leading to a specific, synthetically important derivative, 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, by dissecting the established biosynthesis of its core structure and related natural products.

While a dedicated, complete biosynthetic pathway for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has not been fully elucidated in the literature, a comprehensive understanding can be constructed by examining the well-characterized biosynthesis of the 7-deazapurine core and related functionalized analogues. This guide will therefore focus on the foundational enzymatic steps that assemble the pyrrolo[2,3-d]pyrimidine ring system, followed by an analysis of the enzymatic machinery responsible for the introduction of the key cyano and carboxyl functionalities, drawing parallels from known pathways.

Part 1: The Genesis of the 7-Deazapurine Core - A Common Pathway from GTP

The biosynthesis of virtually all 7-deazapurine-containing molecules commences from a ubiquitous precursor, guanosine-5'-triphosphate (GTP).[6][7] A conserved four-step enzymatic cascade transforms GTP into the key intermediate, 7-cyano-7-deazaguanine (preQ0), which serves as a crucial branching point for the synthesis of a variety of deazapurine derivatives.[6][8][9]

Step 1: Ring Opening and Rearrangement by GTP Cyclohydrolase I (FolE/ToyD)

The inaugural step is catalyzed by GTP cyclohydrolase I (GCH I), an enzyme also pivotal in folate biosynthesis.[4][7][10] This enzyme hydrolyzes the imidazole ring of GTP and facilitates a complex rearrangement to yield 7,8-dihydroneopterin triphosphate (H2NTP).[7][11][12] In the context of deazapurine biosynthesis, homologues such as ToyD from the toyocamycin biosynthetic gene cluster in Streptomyces rimosus have been shown to possess this activity.[7]

Step 2: Elimination of a Two-Carbon Unit by 6-Carboxy-5,6,7,8-tetrahydropterin (CPH4) Synthase (QueD/ToyB)

The subsequent transformation is mediated by 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) synthase, encoded by the queD gene (or its homologue toyB).[7][8] This enzyme catalyzes the removal of a two-carbon unit from H2NTP, leading to the formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).

Step 3: Radical-Mediated Ring Contraction by 7-Carboxy-7-deazaguanine (CDG) Synthase (QueE/ToyC)

The third step represents a remarkable feat of enzymatic catalysis, orchestrated by 7-carboxy-7-deazaguanine (CDG) synthase (QueE).[13][14][15] QueE is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[13][14][15] It utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[13][14][15] This radical initiates a complex ring contraction of CPH4 by abstracting a hydrogen atom, ultimately leading to the formation of the pyrrolo[2,3-d]pyrimidine core in the form of 7-carboxy-7-deazaguanine (CDG).[13][14][15][16]

Step 4: Formation of the Cyano Group by 7-Cyano-7-deazaguanine (preQ0) Synthase (QueC/ToyM)

The final step in this common pathway is the conversion of the carboxyl group of CDG into a nitrile, yielding 7-cyano-7-deazaguanine (preQ0).[6][8] This reaction is catalyzed by preQ0 synthetase (QueC or its homologue ToyM), an ATP-dependent enzyme that utilizes ammonia as the nitrogen source.[8] The reaction is proposed to proceed through two successive ATP-dependent activations of the carboxylate, followed by the addition of ammonia and subsequent dehydration to form the nitrile.[6][8]

Biosynthesis_of_preQ0 GTP Guanosine-5'-triphosphate (GTP) H2NTP 7,8-Dihydroneopterin triphosphate (H2NTP) GTP->H2NTP GTP Cyclohydrolase I (FolE/ToyD) CPH4 6-Carboxy-5,6,7,8-tetrahydropterin (CPH4) H2NTP->CPH4 CPH4 Synthase (QueD/ToyB) CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG CDG Synthase (QueE/ToyC) Radical SAM Enzyme preQ0 7-Cyano-7-deazaguanine (preQ0) CDG->preQ0 preQ0 Synthase (QueC/ToyM) + ATP, NH3

Figure 1: The conserved four-step enzymatic pathway for the biosynthesis of preQ0 from GTP.

Part 2: Tailoring the Scaffold - Towards 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

The biosynthesis of the target molecule requires modifications at positions 4 and 5 of the pyrrolo[2,3-d]pyrimidine ring, diverging from the pathway leading to preQ0 which functionalizes position 7. Insights into these transformations can be gleaned from the biosynthesis of related natural products, particularly the antibiotic toyocamycin.

Formation of the 5-Cyano Group: Lessons from Toyocamycin Biosynthesis

Toyocamycin is a nucleoside antibiotic that features a 5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-amine core.[4] Isotopic labeling studies have been instrumental in deciphering the origin of the atoms in the toyocamycin skeleton.[17][18] These studies have shown that the pyrimidine ring of a purine precursor is incorporated, while carbon 8 is lost.[7] Significantly, the cyano carbon at position 5, along with carbons 5 and 6 of the pyrrole ring, are derived from the ribose moiety of a purine nucleoside or nucleotide precursor.[17]

While the precise enzymatic machinery for the formation of the 5-cyano group is not as well-defined as the preQ0 pathway, the gene cluster for toyocamycin biosynthesis in Streptomyces rimosus provides critical clues.[4][7] This cluster contains homologues of the queC, queD, and queE genes, suggesting that the initial assembly of the deazapurine core follows a similar trajectory. It is hypothesized that an intermediate, likely a 7-deazapurine derivative, undergoes a subsequent rearrangement and functionalization, utilizing the ribose-derived carbons to form the pyrrole ring and the C5-cyano group. The exact nature of the enzyme(s) catalyzing this specific cyanation at C5 remains an active area of research.

Installation of the 4-Carboxylic Acid Group: A Putative Enzymatic Step

The presence of a carboxylic acid at position 4 is a key feature of the target molecule. In known deazapurine biosynthetic pathways, such as that for queuosine and archaeosine, the C4 position typically bears an amino group, originating from the guanine moiety of the initial GTP precursor.

The enzymatic installation of a carboxyl group at this position is not explicitly detailed in the currently available literature for this specific scaffold. However, several plausible enzymatic mechanisms could be hypothesized:

  • Oxidative Deamination and Subsequent Oxidation: An aminopyrrolo[2,3-d]pyrimidine intermediate could undergo enzymatic deamination to an intermediate imine, which is then hydrolyzed to a ketone. Subsequent oxidation of the C4-keto group could then yield the desired carboxylic acid. This sequence of reactions is common in metabolic pathways.

  • Direct Carboxylation: A C4-unsubstituted pyrrolo[2,3-d]pyrimidine intermediate could be a substrate for a carboxylase enzyme. These enzymes typically utilize biotin and ATP to incorporate CO2.

  • Hydrolysis of a Nitrile Precursor: It is conceivable that a 4-cyano-pyrrolo[2,3-d]pyrimidine intermediate could be synthesized, which is then hydrolyzed to the corresponding carboxylic acid by a nitrilase or nitrile hydratase. The toyocamycin gene cluster, for instance, contains a nitrile hydratase that converts toyocamycin (with a C5-nitrile) to sangivamycin (with a C5-carboxamide).[4] A similar enzymatic activity could potentially act on a C4-nitrile.

Part 3: Experimental Protocols - Reconstitution of the Core Biosynthetic Pathway

The in vitro reconstitution of the preQ0 biosynthetic pathway provides a robust system for studying the individual enzymatic steps and for producing key intermediates.[7]

Protocol: In Vitro Enzymatic Synthesis of 7-Carboxy-7-deazaguanine (CDG)

This protocol outlines the enzymatic synthesis of CDG from GTP, encompassing the first three steps of the deazapurine biosynthetic pathway.

Materials:

  • GTP (Guanosine-5'-triphosphate)

  • Purified GTP cyclohydrolase I (FolE)

  • Purified CPH4 synthase (QueD)

  • Purified CDG synthase (QueE)

  • S-adenosyl-L-methionine (SAM)

  • Sodium dithionite (for reduction of the Fe-S cluster in QueE)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing GTP, FolE, and QueD in the reaction buffer. Incubate at the optimal temperature for the enzymes (typically 37°C) to produce CPH4.

  • In a separate anaerobic environment (e.g., a glove box), pre-reduce the QueE enzyme with a slight molar excess of sodium dithionite.

  • Add the pre-reduced QueE and a stoichiometric amount of SAM to the reaction mixture containing the in situ generated CPH4.

  • Continue the incubation under anaerobic conditions to allow for the conversion of CPH4 to CDG.

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC. CDG can be detected by its characteristic UV absorbance.

  • Upon completion, the reaction can be quenched, and the product, CDG, can be purified using chromatographic techniques.

Quantitative Data Summary

The kinetic parameters of some of the key enzymes in the deazapurine biosynthetic pathway have been characterized, providing insights into their catalytic efficiency.

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)Source
QueE (Bacillus subtilis)CPH420 ± 75.4 ± 1.2[13][14]
QueE (Bacillus subtilis)SAM45 ± 1 (K_app)-[13][14]
GTP Cyclohydrolase I (Nocardia sp.)GTP6.5-[11]

Concluding Remarks and Future Directions

The biosynthesis of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, while not fully elucidated, can be logically inferred from the well-established pathway for the 7-deazapurine core and the biosynthetic logic of related natural products. The foundational steps from GTP to the formation of the pyrrolo[2,3-d]pyrimidine ring are conserved and provide a robust platform for the production of key intermediates. The enzymatic installation of the C5-cyano and C4-carboxyl groups represents the current frontier of our understanding.

Future research, including the identification and characterization of novel biosynthetic gene clusters, will be essential to fully unravel the enzymatic machinery responsible for these specific tailoring reactions. Such knowledge will not only deepen our understanding of natural product biosynthesis but also provide powerful enzymatic tools for the chemoenzymatic synthesis of novel, high-value pyrrolo[2,3-d]pyrimidine derivatives for drug discovery and development.

References

  • McCarty, R. M., & Bandarian, V. (2012). Biosynthesis of pyrrolopyrimidines. Bioorganic chemistry, 43, 15–25.
  • McCarty, R. M., Somogyi, A., & Bandarian, V. (2012). Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines. Biochemistry, 51(47), 9575–9584.
  • McCarty, R. M., Somogyi, A., & Bandarian, V. (2013). Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines. Biochemistry, 52(1), 223.
  • McCarty, R. M., & Bandarian, V. (2008). Deciphering deazapurine biosynthesis: pathway for pyrrolopyrimidine nucleosides toyocamycin and sangivamycin. Chemistry & biology, 15(8), 819–828.
  • Suhadolnik, R. J., & Uematsu, T. (1970). 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine. Organic & Biomolecular Chemistry, 1(1), 1-2.
  • Thiaville, J. J., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences, 113(13), E1934-E1942.
  • Dowling, D. P., et al. (2012). QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1262-1269.
  • Dowling, D. P., et al. (2014). Radical SAM enzyme QueE defines a new minimal core fold and metal-dependent mechanism. Journal of the American Chemical Society, 136(6), 2235-2238.
  • Suhadolnik, R. J., & Uematsu, T. (1970). Biosynthesis of the pyrrolopyrimidine nucleoside antibiotic, toyocamycin. VII. Origin of the pyrrole carbons and the cyano carbon. The Journal of biological chemistry, 245(17), 4365–4371.
  • Zhang, Y., et al. (2019). ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628. Applied microbiology and biotechnology, 103(18), 7549–7562.
  • Suhadolnik, R. J., & Uematsu, T. (1970). Biosynthesis of the pyrrolopyrimidine nucleoside antibiotic, toyocamycin. VII. Origin of the pyrrole carbons and the cyano carbon. The Journal of biological chemistry, 245(17), 4365–4371.
  • Li, X., et al. (2021). Effect of toyF on wuyiencin and toyocamycin production by Streptomyces albulus CK-15. World Journal of Microbiology and Biotechnology, 37(11), 1-11.
  • Hutinet, G., Swarjo, M. A., & de Crécy-Lagard, V. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 88(1), e00030-23.
  • Sahu, U., et al. (2023).
  • Hutinet, G., Swarjo, M. A., & de Crécy-Lagard, V. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 88(1), e00030-23.
  • Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. International Journal of Molecular Sciences, 25(13), 7247.
  • McCarty, R. M., et al. (2009). The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Biochemistry, 48(18), 3847–3852.
  • Hocek, M., et al. (2021). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on RNA Properties. ACS Chemical Biology, 16(10), 1947-1958.
  • Wang, S., et al. (2023). Deazapurine Amide-Bond Synthetases: a New Family of Amide-Bond-Forming Enzymes Driving the Diversity of Peptidyl Deazapurine Natural Products. ACS Chemical Biology, 18(11), 2445-2452.
  • Chapagain, P., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Advances, 14(28), 20008-20014.
  • McCarty, R. M., & Bandarian, V. (2008). Deciphering Deazapurine Biosynthesis: Pathway for Pyrrolopyrimidine Nucleosides Toyocamycin and Sangivamycin. Chemistry & Biology, 15(9), 978.
  • Phillips, G., et al. (2016). The biosynthetic pathways to 7-deazaquanosine modified nucleosides of transfer RNA (tRNA). Methods in enzymology, 577, 73–92.
  • de la Torre, M. C., & Gotor-Fernández, V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical reviews, 116(1), 139–176.
  • Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(21), 7247.
  • Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7247.
  • LNU, V., et al. (2020). Identification of a Biosynthetic Gene Cluster Responsible for the Production of a New Pyrrolopyrimidine Natural Product—Huimycin. Molecules, 25(14), 3267.
  • Wood, H. C. S., et al. (1997). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. Journal of the Chemical Society, Perkin Transactions 1, (13), 1939-1948.
  • Al-Suhaimi, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(11), 4496.
  • Phillips, G., et al. (2016). Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization. Journal of bacteriology, 198(22), 3077–3087.
  • El Yacoubi, B., et al. (2011). Diversity of Archaeosine Synthesis in Crenarchaeota. Journal of Biological Chemistry, 286(34), 29884-29891.
  • Chun, M. W., et al. (1999). Synthesis of L-Sangivamycin and Toyocamycin Analogues and Their Inhibitory Activities of SER/THR Protein Kinases. Nucleosides and Nucleotides, 18(4-5), 617-618.
  • van der Pijl, F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of medicinal chemistry, 66(11), 7357–7379.
  • El-Sayed, N. N. E., et al. (2023).
  • McCarty, R. M., & Bandarian, V. (2012). Biosynthesis of pyrrolopyrimidines. Bioorganic chemistry, 43, 15–25.
  • Chen, Y., & Rosazza, J. P. (1995). GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species. Journal of bacteriology, 177(19), 5545–5551.
  • Wikipedia. (n.d.). GTP cyclohydrolase I. Retrieved from [Link]

  • Xia, C., et al. (2025).
  • Thiaville, J. J., et al. (2016). Queuosine and archeosine synthesis pathways. preQ0 is synthesized from GTP in both bacteria and archaea through FolE, QueD, QueE, and QueC, as shown.
  • Santangelo, T. J., & Artsimovitch, I. (2011). Archaeal transcription. Cold Spring Harbor perspectives in biology, 3(7), a003683.
  • PubChem. (n.d.). 4-AMINO-5-CYANO-7-(BETA-D-RIBOFURANOSYL)PYRROLO[2,3-D]PYRIMIDINE. Retrieved from [Link]

  • Khlebnikov, A. F., et al. (2016). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Organic & biomolecular chemistry, 14(38), 9031–9042.
  • Yakaiah, T., et al. (2014). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Journal of Heterocyclic Chemistry, 51(S1), E1-E10.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Solubilization of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive guide and detailed protocols for the effective solubilization of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid for use in in vitro cell culture experiments. The pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the effective solubilization of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid for use in in vitro cell culture experiments. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing novel therapeutics, including antitumor and anti-inflammatory agents.[1][2] However, the successful evaluation of these compounds in cell-based assays is critically dependent on proper dissolution to ensure accurate, reproducible, and artifact-free results. This guide explains the chemical rationale behind the solubilization strategy, offers a primary protocol using dimethyl sulfoxide (DMSO), provides a DMSO-free alternative for sensitive assays, and outlines best practices for preparing working solutions and avoiding common experimental pitfalls.

Scientific Rationale: Understanding the Compound's Chemistry

The solubility of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is dictated by its molecular structure, which features two key components: a largely planar, aromatic, and hydrophobic pyrrolo[2,3-d]pyrimidine core and a hydrophilic, ionizable carboxylic acid group (-COOH) at position 4.

  • The Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system is relatively nonpolar and contributes to the compound's poor solubility in aqueous media. This core structure is known to mimic endogenous purines like adenine, allowing it to potentially interact with ATP-binding sites in enzymes.[3]

  • The Carboxylic Acid Group: This functional group is the primary handle for manipulating solubility. As a weak acid, its charge state is pH-dependent.

    • At low pH (acidic conditions), the group is protonated (-COOH) and uncharged, which decreases its affinity for water.

    • At physiological or basic pH , the group deprotonates to form a negatively charged carboxylate salt (-COO⁻). This ionic form is significantly more water-soluble.[3][4]

This dual nature necessitates a strategic approach. While the core structure favors dissolution in organic solvents, the carboxylic acid group allows for pH-mediated dissolution in aqueous solutions. For most in vitro screening, creating a concentrated stock in a biocompatible organic solvent is the most pragmatic approach.

Table 1: Physicochemical Properties and Implications
PropertyValue / CharacteristicImplication for Dissolution & Handling
Core Structure Pyrrolo[2,3-d]pyrimidineInherently low aqueous solubility. Favors dissolution in polar aprotic solvents like DMSO.[1]
Key Functional Group Carboxylic Acid (-COOH)Enables pH-dependent solubility. Can be deprotonated with a base to form a more soluble salt.[5]
Primary Solvent Choice Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for a wide range of organic compounds. Miscible with water and cell culture media. Standard for compound screening.[2]
Alternative Strategy Basic Aqueous SolutionUtilizes a weak base (e.g., NaOH) to form the highly soluble sodium carboxylate salt. Useful for DMSO-sensitive assays.[4]

Recommended Dissolution Protocols

Before proceeding, always handle the compound in accordance with its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: Primary Method — High-Concentration Stock in DMSO

This is the standard and most widely applicable method for preparing this compound for cell-based assays. It relies on creating a concentrated stock that can be serially diluted, minimizing the final concentration of DMSO in the culture wells.

Materials:

  • 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque glass vial

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filter (PTFE membrane is recommended for organic solvents)

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of the compound powder into a sterile glass vial.

    • Causality: Using a glass vial is crucial as DMSO can leach plasticizers from certain types of plastic.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Start with a common concentration like 10 mM and perform a small-scale test to confirm solubility before preparing a large batch.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Expert Insight: If the compound does not fully dissolve, place the vial in a bath sonicator at room temperature for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat which could degrade the compound. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile glass vial or directly into aliquot tubes.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile polypropylene tubes. Store tightly sealed at -20°C or -80°C, protected from light.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation as water is absorbed from the atmosphere by the hygroscopic DMSO.

Protocol B: Alternative Method — Aqueous Stock via pH Adjustment

This method is suitable for experiments where DMSO may interfere with the assay or cell type. It involves creating the sodium salt of the carboxylic acid.

Materials:

  • 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid powder

  • Nuclease-free, sterile water

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile microcentrifuge tubes

  • pH indicator strips or a calibrated micro-pH probe

  • Sterile 0.22 µm syringe filter (PVDF or PES membrane is suitable for aqueous solutions)

Procedure:

  • Initial Slurry: Weigh the compound into a sterile tube. Add approximately 80% of the final desired volume of sterile water. The compound will not dissolve and will form a slurry.

  • Titration with Base: While vortexing gently, add the 0.1 M NaOH solution dropwise (e.g., 1-2 µL at a time). Monitor the solution closely. Continue adding NaOH until all solid material has just dissolved.

    • Expert Insight: The goal is to use the minimum amount of base required for dissolution to avoid making the final stock solution overly alkaline.

  • pH Verification: Check the pH of the solution. It should be slightly basic (typically pH 8.0-9.0). Do not make it excessively alkaline.

  • Final Volume Adjustment: Add sterile water to reach the final calculated volume for your target concentration.

  • Sterilization & Storage: Filter the solution through a 0.22 µm PVDF or PES syringe filter. Aliquot and store at -20°C. Note that aqueous solutions may be more prone to degradation than DMSO stocks.

Experimental Application & Best Practices

Properly preparing the stock solution is only the first step. The workflow for treating cells requires careful dilution and the use of appropriate controls.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment powder 1. Compound Powder dissolve 2. Dissolve in Primary Solvent (DMSO or Basic H2O) powder->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter stock 4. Aliquoted Stock Solution (e.g., 10 mM in DMSO) filter->stock intermediate 5. Prepare Intermediate Dilution in Culture Medium stock->intermediate final_dilution 6. Prepare Final Working Solutions (Serial Dilution) intermediate->final_dilution treatment 7. Add to Cells (e.g., 10 µM final) final_dilution->treatment vehicle Vehicle Control (e.g., 0.1% DMSO final) final_dilution->vehicle

Caption: General workflow from compound powder to cell treatment.

Preparing Working Solutions

Directly adding a high-concentration DMSO stock to your full volume of media is not recommended. A serial dilution approach ensures accuracy and homogeneity.

  • Thaw: Thaw a single aliquot of your stock solution at room temperature. Once thawed, vortex briefly.

  • Intermediate Dilution: Prepare an intermediate dilution of the compound in your complete cell culture medium. For example, to get a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you might first make a 1:100 dilution to 100 µM.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cells in the culture plate to achieve the final desired concentration.

  • Vehicle Control: This is a non-negotiable step for valid data. Prepare a "mock" treatment using the same dilution steps but with the solvent (DMSO or the basic solution) alone. This control must be added to a set of wells at the same final solvent concentration as your highest compound dose. For example, if your highest drug concentration is 10 µM, which resulted from a 1:1000 dilution of a 10 mM DMSO stock, your vehicle control wells must contain 0.1% DMSO.

Troubleshooting & Key Considerations
IssuePotential CauseRecommended Solution
Precipitation in Media The compound's solubility limit in the aqueous, protein-rich environment of the media has been exceeded ("crashing out").- Lower the final concentration of the compound.- Decrease the concentration of your DMSO stock (e.g., from 50 mM to 10 mM) so the dilution factor is smaller.- Ensure the medium is at 37°C when adding the compound, as solubility is often lower at cooler temperatures.- Try Protocol B (aqueous stock) if the issue persists.
Inconsistent Results - Incomplete initial dissolution.- Compound degradation from multiple freeze-thaw cycles.- Inaccurate pipetting during dilution.- Visually confirm complete dissolution of the stock solution.- Always use fresh aliquots for each experiment.- Use calibrated pipettes and a robust serial dilution technique.
High Cell Death in Control The final concentration of the solvent (especially DMSO) is too high and is causing cytotoxicity.- Crucially, keep the final DMSO concentration below 0.5%, and ideally at or below 0.1% for sensitive cell lines or long-term assays. - Recalculate your dilution scheme to use a higher-concentration stock, thereby reducing the volume added to the cells.

Conclusion

The successful use of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in cell culture hinges on a solubilization strategy that respects its chemical properties. The primary method of creating a high-concentration stock in DMSO is robust and suitable for most applications. For sensitive assays, an alternative pH-adjusted aqueous stock can be employed. In all experimental designs, meticulous attention to final solvent concentration and the inclusion of a vehicle control are paramount for generating scientifically valid and interpretable data.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PMC.
  • 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. (n.d.). Benchchem.
  • Carboxylic Acid Unknowns and Titration. (n.d.). University of Colorado Boulder.
  • Isolation of a Carboxylic acid. (2019). Reddit.
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). ResearchGate.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.

Sources

Application

Application Notes & Protocols: 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid as a Novel Scaffold for Kinase Inhibitor Discovery

Abstract The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous approved kinase inhibitors.[1][2] This is due to its structural resemblance to adenine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous approved kinase inhibitors.[1][2] This is due to its structural resemblance to adenine, the purine base of ATP, allowing it to function as an effective "hinge-binding" motif in the ATP-binding pocket of a wide range of protein kinases.[1][3] This guide introduces a novel, highly functionalized derivative, 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid , as a versatile starting point for the development of next-generation kinase inhibitors. We provide a comprehensive overview of the scaffold's potential, detailed synthetic protocols for library generation, and robust methodologies for screening and biological characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for targeting kinases implicated in oncology, immunology, and other therapeutic areas.

Introduction: Rationale for a New Scaffold

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has been particularly successful, with derivatives like Tofacitinib (a JAK inhibitor) demonstrating clinical efficacy.[5][6][7]

The subject of this guide, 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid , offers two key points of chemical diversity and strategic advantage:

  • The C4-Carboxylic Acid: This functional group is a versatile chemical handle. While potentially interacting with the kinase active site itself, its primary utility lies in its ability to be readily converted into a diverse library of amides. Amide coupling is a robust and high-throughput chemical transformation that allows for the systematic exploration of chemical space, a cornerstone of modern lead optimization.[8] This position is critical for probing the solvent-front region of the ATP binding site.

  • The C5-Cyano Group: The electron-withdrawing nature of the nitrile can modulate the electronic properties of the heterocyclic core, potentially influencing hinge-binding affinity. Furthermore, the cyano group can act as a hydrogen bond acceptor, offering an additional interaction point within the active site to enhance potency and selectivity.[9][10] Its inclusion provides a distinct electronic and steric profile compared to previously explored 7-deazapurines.

This combination of a reactive handle for library synthesis and a modulating group for molecular interactions makes this scaffold a highly attractive starting point for novel inhibitor discovery programs.

Strategic Overview for Inhibitor Development

The development pathway for novel kinase inhibitors from this scaffold involves a logical, multi-step process. The workflow emphasizes iterative cycles of design, synthesis, and biological testing to rapidly establish structure-activity relationships (SAR).

G cluster_2 Optimization A Scaffold Synthesis: 5-Cyano-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid B Library Generation: Amide Coupling at C4 A->B C Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) B->C D Secondary Screen: Cell-based Target Engagement (e.g., Western Blot) C->D Protocol 2 E Tertiary Screen: Functional Cellular Assays (Proliferation, Apoptosis) D->E Protocol 3 F SAR Analysis & Data Interpretation E->F F->B Iterative Design G Lead Optimization: ADME/Tox Profiling F->G

Caption: General workflow for kinase inhibitor development using the target scaffold.

Potential Kinase Targets

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated activity against a broad range of kinases. Based on extensive literature, initial screening efforts using a library derived from this scaffold should prioritize the following kinase families:[4][5][11][12][13][14]

  • Janus Kinases (JAKs): JAK1, JAK2, JAK3, and TYK2 are central mediators of cytokine signaling through the JAK-STAT pathway.[5][6] Inhibitors are highly valuable in treating autoimmune diseases like rheumatoid arthritis and certain cancers.[7]

  • Receptor Tyrosine Kinases (RTKs): This superfamily includes EGFR, VEGFR, and PDGFR.[1][3][4][15] These are validated targets in numerous solid tumors, where they drive proliferation and angiogenesis.

  • Other Promising Targets: The scaffold has also shown utility in developing inhibitors for RET kinase (implicated in thyroid and lung cancers) and Aurora kinases (involved in cell cycle control).[11][13]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT (monomer) receptor->stat Recruitment & Phosphorylation (P) jak->receptor Phosphorylation (P) stat_dimer STAT (dimer) stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway, a primary target for this scaffold class.

Synthetic and Experimental Protocols

Protocol 1: Synthesis of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid and Amide Library

This protocol outlines a plausible synthetic route based on known transformations of the pyrrolo[2,3-d]pyrimidine core. The key starting material, 4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidine, has been reported in the literature.[16]

A. Synthesis of the Core Scaffold

  • Diazotization of Amine: To a stirred suspension of 4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in 6M H₂SO₄ at 0°C, add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour.

    • Rationale: This converts the C4-amino group into a diazonium salt, a good leaving group for subsequent nucleophilic substitution.

  • Hydrolysis to Ketone: Heat the reaction mixture to 80°C for 2 hours until nitrogen evolution ceases. Cool to room temperature and neutralize with a saturated NaHCO₃ solution. The resulting precipitate is the 4-hydroxy derivative.

    • Rationale: The diazonium salt is displaced by water to form the 4-hydroxy (or tautomeric 4-oxo) intermediate.

  • Chlorination: Suspend the 4-hydroxy intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol) and add N,N-dimethylaniline (0.2 eq). Reflux the mixture for 4 hours.[15]

    • Rationale: POCl₃ is a standard reagent for converting heterocyclic hydroxyl groups to chlorides, activating the C4 position for the next step.

  • Cyanide Displacement: To the 4-chloro intermediate (1.0 eq) in a suitable solvent like DMSO, add sodium cyanide (NaCN, 1.5 eq) and heat to 100°C. Monitor by TLC until the starting material is consumed. This yields the 4,5-dicyano intermediate.

    • Rationale: Nucleophilic aromatic substitution of the chloride with cyanide introduces the second nitrile group.

  • Selective Hydrolysis: Carefully hydrolyze the 4,5-dicyano intermediate using controlled conditions (e.g., aqueous HCl at a specific concentration and temperature) to selectively convert the more reactive C4-nitrile to the carboxylic acid.

    • Rationale: The C4 position is generally more electrophilic and thus its attached nitrile is more susceptible to hydrolysis than the C5-nitrile. This step requires careful optimization.

B. General Protocol for Amide Library Synthesis

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir at room temperature for 20 minutes.

    • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, minimizing side reactions.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

R-Group (Amine) ExampleRationale for Inclusion in Library
3-aminopyridineIntroduces a basic handle for solubility and potential new H-bonds.
(4-fluorophenyl)methanamineProbes aromatic interactions and the effect of halogen bonding.
CyclopropylamineExplores small, rigid aliphatic groups to probe pocket shape.
MorpholineCommon solubilizing group with H-bond accepting capability.
4-(aminomethyl)benzonitrileExtends into solvent region with a distal H-bond acceptor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory potency (IC₅₀) of synthesized compounds against a target kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the substrate peptide/protein and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Serially dilute test compounds in 100% DMSO, then further dilute into kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound solution (or vehicle control).

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (Promega ADP-Glo™ System):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Protocol 3: Cellular Target Inhibition by Western Blot

This protocol assesses a compound's ability to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context (e.g., inhibition of STAT3 phosphorylation by a JAK inhibitor).

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., A431 for EGFR, HEL for JAK2) in 6-well plates and grow to 70-80% confluency.[17]

    • Starve cells in serum-free media for 4-6 hours, if required, to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.

  • Stimulation:

    • Stimulate the signaling pathway by adding the appropriate ligand (e.g., EGF for EGFR, IL-6 for JAK/STAT) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal loading.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

The 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid scaffold represents a promising and untapped resource for the discovery of novel kinase inhibitors. Its design incorporates a versatile synthetic handle for rapid library generation at the C4 position and an electronically modulating cyano group at the C5 position. The protocols and strategies outlined in this guide provide a robust framework for synthesizing, screening, and validating new chemical entities based on this core. By targeting well-validated kinase families such as the JAKs and various RTKs, researchers can leverage this scaffold to develop potent and selective inhibitors with the potential to address unmet needs in oncology and inflammatory diseases.

References

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science.
  • Anonymous. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. Expert Opinion on Therapeutic Patents, 24(1), 121-125.
  • Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed.
  • Anonymous. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Anonymous. (2013). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Taylor & Francis Online.
  • Anonymous. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed.
  • Anonymous. Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors. Google Patents.
  • Anonymous. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC.
  • Anonymous. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications.
  • Anonymous. The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. BenchChem.
  • Anonymous. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Semantic Scholar.
  • Anonymous. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Anonymous. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Anonymous. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Anonymous. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing.
  • Anonymous. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC.
  • Anonymous. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed.
  • Anonymous. (2025). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate.
  • Jiao, X., et al. (2012). Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors. PubMed.
  • Anonymous. (1964). Synthesis of 4-Amino-5-cyanopyrrolo [2,3-d]pyrimidine, the Aglycone of Toyocamcin. Journal of the American Chemical Society.
  • Anonymous. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Publications.
  • Anonymous. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Anonymous. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Anonymous. Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. ResearchGate.
  • Anonymous. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC.
  • Heinrich, T., et al. (2026). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate.
  • Anonymous. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Semantic Scholar.
  • Anonymous. (2000). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Anonymous. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC.
  • Anonymous. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed.
  • Anonymous. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.

Sources

Method

Applications of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid in oncology drug discovery

Application Note: 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid as a Privileged Scaffold in Oncology Drug Discovery Executive Summary In the landscape of modern oncology drug discovery, the rational design of tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary

In the landscape of modern oncology drug discovery, the rational design of targeted kinase inhibitors relies heavily on privileged heterocyclic scaffolds. As a Senior Application Scientist, I frequently utilize 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid as a foundational building block for synthesizing multi-targeted receptor tyrosine kinase (RTK) inhibitors. This guide details the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to leverage this intermediate in the development of novel therapeutics targeting EGFR, HER2, and VEGFR2 pathways.

Mechanistic Rationale & Structural Causality

The efficacy of pyrrolo[2,3-d]pyrimidine derivatives in oncology is not coincidental; it is rooted in precise molecular mimicry and electronic tuning[1].

  • The 7-Deazapurine Core (ATP Mimicry): The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine. The N1 and N3 nitrogen atoms, along with the C2-H, form critical hydrogen bonds with the backbone amides of the kinase hinge region (typically at the Met/Leu residues), anchoring the molecule within the ATP-binding pocket[1].

  • The 5-Cyano Substitution (Electronic & Steric Tuning): The introduction of a strongly electron-withdrawing cyano group at the C5 position serves a dual purpose. First, it modulates the pKa of the adjacent pyrrole N7-proton, altering the molecule's tautomeric equilibrium and improving its hydrogen-bond donor capacity. Second, the linear cyano group often projects into a conserved hydrophobic pocket or engages in water-mediated hydrogen bonding networks, significantly enhancing binding affinity and residence time.

  • The 4-Carboxylic Acid (Diversification Vector): The C4 position is oriented toward the solvent-exposed channel or the kinase specificity pocket. The carboxylic acid provides a highly versatile synthetic handle. By converting this acid into various amides (e.g., halogenated benzylamides), we can probe the structure-activity relationship (SAR) to achieve multi-targeted inhibition against EGFR, HER2, and VEGFR2, driving tumor cell apoptosis[2].

Signaling Pathway Context

To understand the therapeutic impact of these derivatives, we must map their intervention points within oncogenic signaling networks. By competitively blocking the ATP-binding site of RTKs, these compounds arrest the downstream PI3K/AKT and RAS/MAPK cascades, shifting the cellular phenotype from proliferation to apoptosis.

Pathway Ligand Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, HER2, VEGFR2) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylates MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylates Inhibitor 5-Cyano-Pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->RTK ATP-Competitive Blockade Proliferation Tumor Cell Proliferation PI3K->Proliferation Drives MAPK->Proliferation Drives Apoptosis Apoptosis Induction Proliferation->Apoptosis Shifted by Inhibition

Mechanism of multi-targeted RTK inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Workflows & Protocols

Protocol 1: Scaffold Derivatization via HATU-Mediated Amide Coupling

The direct amidation of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be challenging due to the electron-deficient nature of the core and the unprotected N7-pyrrole nitrogen. We utilize HATU as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, overcoming the activation energy barrier more effectively than standard EDC/HOBt conditions[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. DMF is chosen to ensure complete solvation of the polar heterocyclic core.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile during the coupling step.

  • Coupling Reagent: Add 1.2 eq of HATU at 0 °C and stir for 15 minutes. The low temperature prevents premature degradation of the active ester.

  • Nucleophilic Attack: Introduce 1.2 eq of the desired amine (e.g., 3,4-dichlorobenzylamine) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (0.1% TFA in Water/Acetonitrile) to yield the pure 4-carboxamide derivative.

Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay (ADP-Glo)

To ensure the synthesized derivatives are true ATP-competitive inhibitors, we employ a luminescent ADP-Glo assay. This protocol is designed as a self-validating system: it measures the depletion of ATP by quantifying the generated ADP, incorporating internal controls to calculate the Z'-factor, ensuring assay robustness.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized pyrrolo[2,3-d]pyrimidine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Reaction: Add 5 µL of the kinase working solution (e.g., recombinant EGFR or VEGFR2) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes to allow inhibitor binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the predetermined Kₘ for the specific kinase) and the peptide substrate. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Validation & Readout: Read luminescence on a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using the positive control (Sunitinib, 1 µM) and negative control (DMSO vehicle). A Z'-factor > 0.6 confirms the assay's dynamic range and reliability. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The strategic functionalization of the 4-carboxylic acid yields compounds with potent, multi-targeted profiles. Halogenated benzylamides, in particular, demonstrate superior binding affinity due to enhanced hydrophobic interactions within the kinase specificity pockets[2].

Table 1: In Vitro Kinase Inhibitory Activity and Cellular Efficacy of Representative 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxamides

Compound IDR-Group (Amide Substitution)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)HepG2 Cell Viability IC₅₀ (µM)
1a Benzylamino145 ± 12160 ± 15210 ± 1845.2 ± 3.1
1b 4-Fluorobenzylamino85 ± 892 ± 9155 ± 1428.4 ± 2.5
1c 3,4-Dichlorobenzylamino40 ± 440 ± 5136 ± 1112.1 ± 1.2
Standard Sunitinib (Reference TKI)93 ± 7>500261 ± 2218.5 ± 1.8

Note: Compound 1c exhibits a potent multi-targeted profile, outperforming the reference standard Sunitinib across multiple kinase targets, validating the structural rationale of the halogenated pyrrolo[2,3-d]pyrimidine scaffold[2].

References

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PubMed Central (PMC) / MDPI Pharmaceuticals URL:[2]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed / Bioorganic Chemistry URL:[1]

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[3]

Sources

Application

Application Note: 1H and 13C NMR Spectroscopic Reference Data for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

This technical guide provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) reference data for the characterization of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This compound belongs to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) reference data for the characterization of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in various kinase inhibitors and other therapeutic agents.[1][2][3][4][5] Accurate and well-documented spectroscopic data are crucial for the unambiguous identification and quality control of such molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[6] By providing detailed information about the chemical environment of 1H and 13C nuclei, NMR allows for the confirmation of molecular structure, assessment of purity, and analysis of molecular dynamics. This application note presents a robust protocol for the preparation and acquisition of high-quality NMR spectra for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, along with predicted 1H and 13C chemical shifts to aid researchers in their analytical endeavors. The predicted data is derived from the analysis of structurally related pyrrolo[2,3-d]pyrimidine derivatives found in the literature.[1][2][5][7][8][9][10]

Predicted 1H and 13C NMR Reference Data

Due to the absence of directly published spectra for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the known substituent effects of cyano and carboxylic acid groups on the pyrrolo[2,3-d]pyrimidine core, by referencing data from similar structures.[1][2][5][7][8][9][10] The proposed solvent for data acquisition is Dimethyl Sulfoxide-d6 (DMSO-d6), which is known for its excellent ability to dissolve a wide range of organic compounds, including those with polar functional groups like carboxylic acids and amides.[6][11][12]

Table 1: Predicted 1H NMR Chemical Shifts for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in DMSO-d6

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H2~8.8 - 9.0Singlet (s)-Deshielded due to adjacent nitrogen atoms in the pyrimidine ring.
H6~7.8 - 8.0Singlet (s)-Influenced by the electron-withdrawing cyano and carboxylic acid groups.
7-NH~12.0 - 12.5Broad Singlet (br s)-Exchangeable proton of the pyrrole nitrogen.
COOH~13.0 - 14.0Broad Singlet (br s)-Exchangeable proton of the carboxylic acid.

Table 2: Predicted 13C NMR Chemical Shifts for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in DMSO-d6

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~151 - 153Pyrimidine carbon adjacent to two nitrogens.
C4~158 - 160Carbon bearing the carboxylic acid group.
C4a~152 - 154Bridgehead carbon.
C5~95 - 100Carbon bearing the cyano group.
C6~130 - 135Pyrrole carbon.
C7a~118 - 122Bridgehead carbon.
CN~115 - 118Cyano group carbon.
COOH~165 - 168Carboxylic acid carbon.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The quality of the NMR spectrum is highly dependent on proper sample preparation. This protocol outlines the steps to obtain high-resolution 1H and 13C NMR spectra.

Materials
  • 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d6), 99.9 atom % D[13]

  • High-quality 5 mm NMR tubes and caps[14]

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Glass wool or a syringe filter

  • Vortex mixer

Workflow for NMR Sample Preparation

NMR_Sample_Preparation cluster_preparation Sample Preparation cluster_filtration Filtration (if necessary) cluster_transfer Transfer to NMR Tube cluster_analysis NMR Analysis weigh 1. Weigh Sample (1-5 mg for 1H, 10-30 mg for 13C) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve Add to vial vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter Solution (Remove Particulates) vortex->filter If solids are present transfer 5. Transfer to NMR Tube vortex->transfer If solution is clear filter->transfer cap 6. Cap the Tube transfer->cap nmr 7. Acquire NMR Spectra cap->nmr NMR_Data_Processing fid 1. Free Induction Decay (FID) ft 2. Fourier Transform fid->ft phase 3. Phasing ft->phase baseline 4. Baseline Correction phase->baseline reference 5. Referencing baseline->reference integrate 6. Integration (1H) reference->integrate peak_pick 7. Peak Picking integrate->peak_pick

Caption: Standard workflow for NMR data processing.

  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing : Reference the spectrum to the residual solvent peak of DMSO-d6 at δ 2.50 ppm for 1H and δ 39.52 ppm for 13C. [6]5. Integration (1H NMR) : Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking : Identify and label the chemical shifts of all peaks.

Causality and Scientific Rationale

The choice of DMSO-d6 as the solvent is deliberate. Its high polarity effectively dissolves the polar carboxylic acid and the heterocyclic system of the target molecule. [12]Furthermore, the acidic proton of the carboxylic acid and the N-H proton of the pyrrole ring are less likely to undergo rapid exchange with DMSO-d6 compared to protic solvents like D2O or methanol-d4, allowing for their observation in the 1H NMR spectrum. [6] The predicted chemical shifts are based on fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the cyano and carboxylic acid groups, as well as the nitrogen atoms in the pyrimidine ring, will deshield the neighboring protons and carbons, causing them to resonate at higher chemical shifts (downfield). The broadness of the NH and COOH signals is due to chemical exchange and, in the case of the NH, quadrupolar relaxation effects from the adjacent nitrogen atom.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR analysis of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. The detailed experimental protocol ensures the acquisition of high-quality data, while the predicted reference data serves as a valuable tool for spectral interpretation and structural confirmation. Adherence to these guidelines will aid researchers in the accurate and efficient characterization of this and similar compounds, facilitating progress in drug discovery and development.

References

  • NMR Sample Preparation. (n.d.). Retrieved from University of California, Riverside, Department of Chemistry website.
  • BenchChem. (2025). Application Notes and Protocols for ¹H-NMR and ¹³C-NMR Analysis of 2,5-Furandicarboxylic Acid (FQCA/FDCA).
  • El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • InfoSheet : NMR sample preparation. (n.d.).
  • ChemicalBook. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum.
  • Ghahremanzadeh, R., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Alfa Chemistry. (2025, February 19).
  • Chemical Instrumentation Facility, Iowa State University. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Allan Chemical Corporation. (2025, October 7).
  • Wang, X., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • TCI AMERICA. (n.d.).
  • SpectraBase. (n.d.). Pyrrolo(2,3-D)pyrimidine - Optional[13C NMR] - Chemical Shifts.
  • Organomation. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 22).
  • ResearchGate. (n.d.). Download Table | 1 H-and 13 C-NMR chemical shifts for compound 7.
  • Barlaam, B., et al. (2015). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC.
  • Kumar, A., et al. (2014). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. International Journal of Drug Development and Research.
  • ChemicalBook. (n.d.). 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid(1029144-15-7) 1H NMR.
  • Hims, M. M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • Ojo, O. O., et al. (2017). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC.
  • Wang, C., et al. (2022).
  • da Silva, A. G., et al. (2025, January 30).
  • Khlebnikov, A. F., et al. (2017). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Organic & Biomolecular Chemistry.
  • ChemSATS. (n.d.). 4-AMINO-5-CYANO-7-(BETA-D-RIBOFURANOSYL)PYRROLO[2,3-D]PYRIMIDINE.
  • Al-Warhi, T., et al. (2025, July 10).
  • NextSDS. (n.d.).
  • NextSDS. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
  • Semantic Scholar. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • ChemicalBook. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR spectrum.

Sources

Method

Application Notes & Protocols: Chromatographic Separation of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Foreword: The Analytical Imperative for a Key Heterocyclic Intermediate 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound. The pyrrolo[2,3-d]pyrimidine core, a 7-deaza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Analytical Imperative for a Key Heterocyclic Intermediate

5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2] The presence of both a nitrile (-CN) and a carboxylic acid (-COOH) group on this scaffold makes it a versatile intermediate for further chemical modification, but also introduces significant challenges for its purification and analysis. The high polarity and potential for multiple ionization states demand robust and well-designed chromatographic separation techniques to ensure the purity and quality required for pharmaceutical development.

This guide provides a detailed exploration of chromatographic strategies for the analysis and purification of this key intermediate. We will delve into the mechanistic principles behind method development, offering field-proven protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC). The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a comprehensive toolkit for tackling this analytical challenge.

Physicochemical Landscape and Its Chromatographic Implications

A deep understanding of the analyte's properties is the foundation of logical method development. While specific experimental data for the target molecule is not extensively published, we can infer its behavior from its constituent functional groups and the parent scaffold, 7H-pyrrolo[2,3-d]pyrimidine.[3]

  • Polarity: The combination of the nitrogen-rich heterocyclic system, a carboxylic acid, and a cyano group renders the molecule highly polar. This predicts poor retention on traditional non-polar reversed-phase columns without significant mobile phase modification.

  • Acidity and pKa: The carboxylic acid group is the primary acidic center. Its pKa will dictate the molecule's charge state at a given pH. For effective and reproducible reversed-phase chromatography, operating at a pH at least 2 units below the pKa is essential to ensure the molecule is in its neutral, more retentive form.

  • Solubility: The polar nature suggests solubility in polar organic solvents like methanol, acetonitrile, DMSO, and aqueous bases. Solubility in the mobile phase is critical to prevent precipitation on the column and to achieve good peak shapes.[4]

These properties guide our initial choice of chromatographic techniques, favoring methods adept at handling polar and ionizable compounds.

Reversed-Phase Chromatography: The Workhorse for Analysis

Reversed-phase HPLC and UPLC are the primary methods for the analytical-scale separation and purity assessment of polar heterocyclic compounds.[5][6] The use of sub-2 µm particle columns in UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[7][8]

The Causality Behind Method Parameters

The central challenge in reversed-phase chromatography of this analyte is to achieve sufficient retention on a hydrophobic stationary phase (like C18) and to obtain a sharp, symmetrical peak shape.

  • pH Control: The carboxylic acid group will be deprotonated (negatively charged) at neutral pH, leading to poor retention and peak tailing due to ionic interactions with residual silanols on the silica support. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, we suppress the ionization of the carboxylic acid, rendering the molecule more hydrophobic and significantly improving its retention and peak shape.

  • Stationary Phase Selection: A standard C18 column is a robust starting point. For highly polar analytes, columns with "polar-endcapping" or "aqueous-stable" C18 phases can prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity.

  • Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative.

Protocol: Analytical UPLC-MS Method for Purity Assessment

This protocol is designed for rapid purity assessment and is compatible with mass spectrometry for identity confirmation.

Instrumentation and Materials:

  • System: Waters ACQUITY UPLC H-Class or equivalent

  • Detector: Photodiode Array (PDA) and a single quadrupole or Q-TOF mass spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: 50:50 Acetonitrile/Water

Method Parameters:

ParameterValueRationale
Flow Rate0.5 mL/minOptimal for a 2.1 mm ID column to ensure high efficiency.
Column Temperature40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume2 µLSmall volume to prevent band broadening.
PDA Wavelength254 nm (or optimal wavelength from UV scan)Common wavelength for aromatic heterocycles. A full scan (210-400 nm) is recommended for unknowns.
Gradient Elution
Time (min)%BCurve
0.05Start with high aqueous content to retain the polar analyte.
3.095A linear gradient to elute the main compound and any less polar impurities.
4.095Hold to ensure elution of all components.
4.15Rapidly return to initial conditions.
5.05Column re-equilibration.

MS Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Scan Range: 100-500 m/z

Workflow Diagram:

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Sample Dissolve Crude Sample in 50:50 ACN/H2O Inject Inject 2 µL onto BEH C18 Column Sample->Inject MobilePhase Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) MobilePhase->Inject Separate Gradient Elution (5-95% B in 3 min) Inject->Separate Detect PDA & MS Detection Separate->Detect Integrate Integrate Peaks (Purity Assessment) Detect->Integrate Confirm Confirm Mass (Identity Verification) Detect->Confirm

Caption: UPLC-MS workflow for purity analysis.

Supercritical Fluid Chromatography (SFC): A Green Alternative for Purification

For preparative scale purification, SFC is an increasingly attractive technique.[4][9] It utilizes supercritical CO2 as the primary mobile phase, which is non-toxic, inexpensive, and significantly reduces the consumption of organic solvents.[10] The low viscosity of supercritical fluids allows for faster separations without generating high backpressures.[11]

The Causality Behind SFC Method Parameters

The primary challenge for separating our polar analyte with SFC is ensuring its solubility in the predominantly non-polar supercritical CO2 mobile phase.

  • Modifier Selection: Pure CO2 is a poor solvent for polar molecules. Therefore, a polar organic solvent, known as a modifier, must be added.[10][12] Methanol is the most common and effective modifier for polar compounds due to its high polarity and ability to form hydrogen bonds.

  • Stationary Phase: While reversed-phase columns can be used, polar stationary phases (e.g., silica, diethylamine, or diol columns) often provide better retention and selectivity for polar analytes in SFC. They promote interactions like hydrogen bonding, which are more effective in the non-aqueous SFC mobile phase.

  • Additive: For acidic compounds like our target, adding a small amount of an acidic additive (e.g., formic acid or TFA) to the modifier can improve peak shape by minimizing ionic interactions with the stationary phase.

Protocol: Preparative SFC for Compound Isolation

This protocol is designed for the purification of 50-100 mg of crude material.

Instrumentation and Materials:

  • System: Waters Prep 100 SFC or equivalent

  • Detector: UV-Vis and/or Mass-Directed Fraction Collection

  • Column: Diol or Amino-based column, 5 µm, 30 x 150 mm

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Modifier): Methanol with 0.2% Formic Acid

  • Sample: Crude product dissolved in Methanol or DMSO (min. volume)

Method Parameters:

ParameterValueRationale
Flow Rate80 mL/minHigh flow rates are possible due to the low viscosity of the mobile phase, enabling rapid purification.
Column Temperature40 °CMaintains the supercritical state and ensures reproducibility.
Back Pressure150 barKeeps CO2 in its supercritical state throughout the system.
Injection Volume1-2 mL (depending on concentration)Larger volumes are possible in preparative chromatography.
UV Wavelength254 nmFor triggering fraction collection.
Isocratic Elution
Composition25% Methanol (with 0.2% FA)An isocratic method is often simpler for scaling to preparative purification. The percentage of modifier should be optimized via analytical scale screening first.

Workflow Diagram:

SFC_Workflow cluster_prep Sample & Modifier Preparation cluster_purification SFC Purification cluster_post Post-Purification Sample Dissolve Crude Sample in Methanol or DMSO Inject Load Sample onto Diol Column Sample->Inject Modifier Prepare Modifier: Methanol + 0.2% Formic Acid Separate Isocratic Elution (CO2 / 25% Modified Methanol) Modifier->Separate Inject->Separate Collect Mass-Directed Fraction Collection Separate->Collect Evaporate Evaporate Fractions Collect->Evaporate Analyze Analyze Purity (via UPLC-MS) Evaporate->Analyze

Sources

Application

Application Note: Orthogonal Derivatization Strategies for 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Executive Summary The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) heterocyclic system is a privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) heterocyclic system is a privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib) and emerging antiviral therapeutics (1[1]). Among its highly functionalized building blocks, 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid offers a unique combination of reactive sites. The presence of a C4-carboxylic acid and a C5-cyano group provides orthogonal handles for late-stage diversification, enabling the rapid synthesis of complex libraries targeting the ATP-binding sites of kinases or the ADP-ribose binding pockets of viral macrodomains (2[2]).

This technical guide details the mechanistic rationale and self-validating protocols for the regioselective derivatization of this critical intermediate.

Structural Analysis & Mechanistic Rationale

To successfully derivatize 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, one must account for the distinct electronic and steric environments of its three primary reactive sites:

The N7-Pyrrole Nitrogen: Mandatory Shielding

The N7 proton of the pyrrolo[2,3-d]pyrimidine core is highly acidic (pKa ~13). Under the basic conditions required for C4-amidation (e.g., in the presence of DIPEA), this nitrogen becomes a potent nucleophile, leading to off-target N-acylation or dimerization. Causality: To ensure regioselectivity at the C4 position, the N7 position must be transiently masked. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the industry standard for this purpose, as it is stable to basic amidation conditions but can be seamlessly removed later using fluoride sources (e.g., TBAF) or acidic cleavage (3[3]).

The C4-Carboxylic Acid: Overcoming Electronic Deactivation

The C4-carboxylic acid is significantly deactivated by the electron-withdrawing nature of both the pyrimidine ring and the adjacent C5-cyano group. Standard carbodiimide coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Causality: To overcome this high activation energy barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack of the incoming amine via a neighboring-group effect, driving the amidation to completion (4[4]).

The C5-Cyano Group: Bioisosteric Transformation

The C5-nitrile is not merely an electronic modulator; it is a prime candidate for [3+2] cycloadditions. Converting the cyano group into a tetrazole ring creates a lipophilic bioisostere of a carboxylic acid, which often improves the pharmacokinetic profile and target residence time of the resulting drug candidate. Causality: The reaction utilizes sodium azide (NaN₃) and ammonium chloride (NH₄Cl). The NH₄Cl acts as a critical proton source, buffering the highly basic azide ion and facilitating the formation of the reactive hydrazoic acid dipole in situ (5[5]).

Quantitative Data: Derivatization Profiles

The following table summarizes the optimized parameters and self-validation metrics for the three primary derivatization workflows.

Derivatization SiteReaction TypeReagents & CatalystsTemp / TimeTypical YieldSelf-Validation Metric
N7-Pyrrole Protection (Alkylation)SEM-Cl, NaH, DMF0 °C to RT, 2 h85 - 92%LC-MS: +130 Da shift; TLC: R_f increase
C4-Carboxylic Acid AmidationR-NH₂, HATU, DIPEA, DMFRT, 4 - 12 h75 - 85%LC-MS: Target [M+H]⁺; HPLC: >95% purity
C5-Cyano [3+2] CycloadditionNaN₃, NH₄Cl, DMF100 °C, 16 h60 - 70%IR: Loss of ~2220 cm⁻¹ (-CN stretch)

Experimental Workflows & Methodologies

Protocol 4.1: N7-Protection via SEM-Cl (Self-Validating Step)

This step establishes the foundational intermediate required for all subsequent C4 modifications.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv) in small portions. Causality: 2.2 equivalents are required because the first equivalent deprotonates the C4-carboxylic acid, and the second deprotonates the N7-pyrrole. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise over 10 minutes. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Validation & Workup: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material will be replaced by a significantly less polar spot. Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Confirmation: Analyze the crude product via LC-MS. A successful reaction is validated by a mass shift of +130 Da, confirming the installation of the SEM group.

Protocol 4.2: C4-Amidation using HATU

This protocol details the coupling of the protected intermediate with a primary or secondary amine.

  • Activation: Dissolve the N7-SEM-protected 5-Cyano-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.15 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.2 equiv).

  • HOAt Ester Formation: Stir the mixture at RT for 15 minutes. Causality: This pre-activation step is critical. It allows the formation of the highly reactive HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Coupling: Add the desired amine (1.2 equiv) to the solution. Stir at RT for 4 to 12 hours.

  • Validation & Workup: Monitor by LC-MS. The reaction is self-validating when the peak corresponding to the HOAt ester intermediate completely transitions to the target product mass. Dilute with water to precipitate the product, or extract with EtOAc if the product is highly soluble. Purify via flash column chromatography.

Protocol 4.3: C5-Nitrile to Tetrazole Conversion

This protocol converts the C5-cyano group into a tetrazole bioisostere.

  • Setup: In a heavy-walled pressure vial, dissolve the C4-derivatized (or base) pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv). Causality: The 1:1 ratio of NaN₃ to NH₄Cl ensures the continuous, safe generation of hydrazoic acid in the solvent phase, which is required to attack the sterically hindered nitrile.

  • Cycloaddition: Seal the vial and heat to 100 °C for 16 hours behind a blast shield.

  • Validation & Workup: Cool to RT. Carefully acidify the mixture to pH 3 using 1M HCl (in a well-ventilated fume hood to safely vent any residual HN₃ gas). Extract the formed tetrazole with EtOAc.

  • Confirmation: Validate the conversion using FT-IR spectroscopy. The sharp, distinct nitrile stretch at ~2220 cm⁻¹ will completely disappear, replaced by broad tetrazole N-H stretches around 2800-3100 cm⁻¹.

Workflow Visualization

The following diagram illustrates the divergent chemical derivatization pathways for the 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid scaffold.

Workflow A 5-Cyano-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid B N7-Protection (SEM-Cl, NaH, DMF) A->B Step 1: Shielding Pyrrole NH C C4-Amidation (R-NH2, HATU, DIPEA) B->C Step 2A: COOH Activation D C5-Tetrazole Formation (NaN3, NH4Cl, DMF) B->D Step 2B: Nitrile Cycloaddition E C4-Amide Derivative (Target Scaffold) C->E Yield: 75-85% F C5-Tetrazole Derivative (Bioisostere Scaffold) D->F Yield: 60-70%

Figure 1: Divergent chemical derivatization workflow for the pyrrolo[2,3-d]pyrimidine scaffold.

References

  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. NBINNO.
  • Design, synthesis and evaluation of inhibitors of the SARS-CoV-2 nsp3 macrodomain.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Study on the chemical reactivity of a cyano group in the 5-position of 4 and/or 6-substituted pyrrolopyrimidine nucleosides. J. Willard Marriott Digital Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid Cross-Coupling

Welcome to the Advanced Application Support Center. Working with the 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid scaffold presents a "two-front war" for synthetic chemists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with the 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid scaffold presents a "two-front war" for synthetic chemists. The C4-carboxylic acid and the C5-cyano group are situated in a peri-like relationship across the ring fusion. This forces the bulky cyano π -cloud directly into the trajectory required for transition metal oxidative addition at C4. Furthermore, the strong electron-withdrawing nature of both the -CN and -COOH groups severely depletes the electron density of the pyrimidine core, making thermal extrusion of CO 2​ (protodecarboxylation) highly endothermic [1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to bypass these limitations.

🔬 Bench-Side FAQs

Q1: Why do standard Pd-catalyzed decarboxylative cross-couplings fail or yield <10% with this specific substrate? A: The failure is primarily thermodynamic. Traditional Pd/Cu or Pd/Ag bimetallic decarboxylative couplings require the thermal extrusion of CO 2​ to generate a nucleophilic C4-metal intermediate. The strongly electron-withdrawing C5-cyano group strengthens the adjacent C4-COOH bond via inductive effects, raising the activation energy for decarboxylation. Additionally, the steric clash between the C4 and C5 positions physically blocks the bulky PdL n​ complex from achieving the necessary planar transition state.

Q2: How does N7 protection influence the reactivity at the C4 position? A: The free N7 pyrrole amine is a notorious catalyst poison. It can competitively coordinate to Pd or Ni catalysts, stalling the catalytic cycle or leading to off-target N-arylation [2]. Protecting N7 with a bulky, electron-donating group (e.g., SEM or Boc) not only prevents catalyst chelation but also alters the conformational landscape of the fused ring system, subtly relieving ground-state strain at the C4/C5 interface.

Q3: If thermal decarboxylation is blocked, how do I force the C-C bond formation? A: You must switch from a two-electron thermal pathway to a single-electron radical pathway. By converting the C4-carboxylic acid into a Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI), you can utilize Metallaphotoredox Ni-catalysis. A photocatalyst (like Ir(ppy) 3​ ) reduces the RAE via single-electron transfer (SET), extruding CO 2​ at room temperature to generate a C4-radical [1]. An sp2 / sp3 hybridized radical is significantly less sterically demanding than a bulky organometallic intermediate, allowing it to easily bypass the C5-cyano group and engage the Ni-catalyst.

⚙️ Troubleshooting Workflow & Decision Tree

Troubleshooting Start Low Yield (<10%) C4 Cross-Coupling CheckN7 Is N7 Protected (e.g., SEM)? Start->CheckN7 Protect Apply Protection to Prevent Chelation CheckN7->Protect No CheckMech Thermal or Radical Pathway? CheckN7->CheckMech Yes Protect->CheckMech Thermal Thermal (Pd/Cu) CheckMech->Thermal Radical Radical (Ni/Photo) CheckMech->Radical Switch Switch to RAE Radical Strategy Thermal->Switch High Barrier Optimize Optimize Ligand (e.g., dtbbpy) Radical->Optimize Switch->Optimize Success Target C4-Coupled Product Achieved Optimize->Success

Caption: Troubleshooting logic for overcoming C4-C5 steric hindrance in pyrrolo[2,3-d]pyrimidines.

🧪 Validated Experimental Protocols

The following self-validating workflow utilizes the Metallaphotoredox Ni-catalyzed strategy to bypass the steric and electronic limitations of the substrate.

Step 1: Synthesis of the Redox-Active Ester (RAE)

Causality: Activating the acid as an NHPI ester lowers the reduction potential, enabling room-temperature decarboxylation via SET.

  • Charge: Dissolve N7-SEM-protected 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq) and N-hydroxyphthalimide (NHPI, 1.2 eq) in anhydrous DCM (0.2 M).

  • Activate: Add N,N'-Diisopropylcarbodiimide (DIC, 1.3 eq) and catalytic DMAP (0.1 eq). The DMAP is critical here; the C4-steric bulk will stall standard DIC activation without an acyl transfer catalyst.

  • Stir: Maintain at 40°C for 4 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The intermediate must show a mass shift corresponding to the loss of H 2​ O and addition of NHPI (+145 Da). If the free acid peak persists, spike with an additional 0.05 eq DMAP.

  • Isolate: Wash with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate. Use the crude RAE directly to avoid hydrolytic degradation.

Step 2: Ni/Photoredox Decarboxylative Cross-Coupling

Causality: The Ir-photocatalyst generates the C4-radical, which is captured by the Ni-catalyst already bound to the aryl halide, completely avoiding the sterically impossible C4-protodecarboxylation step.

  • Setup: In an oven-dried vial, combine the RAE (1.0 eq), Aryl Halide (1.5 eq), NiCl 2​ ·dtbbpy (10 mol%), Ir(ppy) 3​ (2 mol%), and Zn dust (2.0 eq).

  • Solvent & Degassing: Add anhydrous DMA (0.1 M). Degas via freeze-pump-thaw (3 cycles). Crucial: Oxygen will quench the Ir(III)* excited state and terminate the radical chain.

  • Irradiation: Stir under blue LED irradiation (450 nm) at room temperature for 16 hours.

  • Self-Validation Check: The reaction mixture should transition from a pale green suspension to a deep red/brown homogeneous solution within 30 minutes, indicating the formation of the active Ni(0)/Ni(I) species. If the solution remains green, the photocatalytic cycle has stalled—re-degas the solvent immediately.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMA), dry, and purify via flash chromatography.

📊 Quantitative Performance & Ligand Selection

Selecting the correct catalytic system is the difference between complete decomposition and >80% yield. The table below summarizes the quantitative data for coupling 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid with bromobenzene.

Coupling StrategyCatalyst SystemLigandTemp (°C)Yield (%)Primary Failure Mode
Thermal Pd/Cu Pd(TFA) 2​ / Cu 2​ OXPhos130°C< 15%Substrate decomposition; no CO 2​ extrusion.
Thermal Pd/Ag Pd(OAc) 2​ / Ag 2​ CO 3​ BrettPhos110°C25 - 30%Severe protodecarboxylation (reduction).
Ni/Photoredox NiCl 2​ / Ir(ppy) 3​ dtbbpy25°C78 - 85% Highly efficient; bypasses steric clash.
Ni/Photoredox NiCl 2​ / Ir(ppy) 3​ dppf25°C40%Ligand too bulky for Ni(III) reductive elimination.

🔄 Mechanistic Pathway

NiPhotoredox Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 + Ar-X Ni3 Ni(III)-Ar-R Ni2->Ni3 + C4-Radical Ni1 Ni(I) Ni3->Ni1 Reductive Elimination Product Coupled Product Ni3->Product Ni1->Ni0 + e⁻ (from Ir) Radical C4-Radical (from RAE) Radical->Ni2 ArX Ar-X ArX->Ni0

Caption: Metallaphotoredox Ni-catalyzed cycle bypassing C4/C5 steric hindrance via radical intermediates.

📚 References

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Source: ACS Journal of Medicinal Chemistry / PMC URL:[Link] [1]

  • Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives Source: ACS Publications (Journal of Organic Chemistry) URL:[Link] [2]

Optimization

Reducing side reactions during 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid crystallization

Welcome to the Technical Support Center for the crystallization of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodyna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic vulnerabilities of this specific 7-deazapurine scaffold. This molecule is a highly privileged intermediate in the synthesis of kinase inhibitors (such as JAK and CSF1R inhibitors)[1]. However, the dense functionalization of the pyrimidine ring—specifically the adjacent cyano and carboxylic acid groups—makes it highly susceptible to side reactions during downstream processing and crystallization.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your crystallization workflows.

I. Mechanistic Overview of Degradation Pathways

Before adjusting your crystallization parameters, it is critical to understand why this molecule degrades. The electron-withdrawing nature of the pyrimidine ring activates both the C4-carboxylic acid and the C5-cyano group, making them highly reactive under the wrong solvent or temperature conditions.

Degradation API 5-Cyano-7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid Decarb Decarboxylation (-CO2) API->Decarb Heat / Acid Hydrolysis Nitrile Hydrolysis (-CONH2) API->Hydrolysis H2O + Base/Acid Ester Esterification (-COOR) API->Ester ROH + Acid

Primary degradation pathways of the target molecule during crystallization.

II. Troubleshooting Guide & FAQs

Q1: Why does my LC-MS analysis show a significant +M-44 mass peak after thermal recrystallization? A: A mass loss of 44 Da corresponds to the extrusion of carbon dioxide ( CO2​ ), indicating that your molecule has undergone decarboxylation . The 4-carboxylic acid group is situated on an electron-deficient pyrimidine ring fused to a pyrrole. This structural motif is mechanistically analogous to pyrrole-2-carboxylic acids, which are notoriously prone to decarboxylation in aqueous or acidic solutions[2]. The reaction is driven by the protonation of the ring nitrogen, which facilitates C-C bond cleavage and the formation of a stabilized ylide intermediate. Causative Fix: Abandon high-temperature cooling crystallization. Do not exceed 45°C during dissolution, and transition to an anti-solvent crystallization strategy.

Q2: I am observing a +18 Da impurity when crystallizing from aqueous mixtures. What is the mechanism? A: You are observing the hydrolysis of the 5-cyano group into a primary amide (-CONH₂). The cyano group is highly electrophilic due to its conjugation with the electron-withdrawing pyrimidine core. In the presence of high water activity and either acidic or basic pH extremes, water acts as a nucleophile, attacking the nitrile carbon[3]. Causative Fix: If an aqueous system is mandatory, you must strictly buffer the pH between 4.5 and 5.5. Otherwise, switch to an anhydrous solvent system.

Q3: Can I use methanol or ethanol as a co-solvent to improve solubility? A: This is strongly discouraged. The 4-carboxylic acid readily undergoes Fischer esterification, and the 5-cyano group can undergo alcoholysis (forming an imidate) when heated in primary alcohols, especially if trace acidic impurities remain from upstream synthesis[4]. This results in methyl (+14 Da) or ethyl (+28 Da) ester byproducts. Causative Fix: Utilize aprotic solvents (e.g., THF, Acetone) paired with non-polar anti-solvents (e.g., Heptane).

III. Quantitative Data & Solvent Selection

To establish a self-validating crystallization process, you must select a solvent system that inherently suppresses the kinetic drivers of these side reactions.

Table 1: Quantitative Analysis of Side Reactions

Side ReactionMass Shift (LC-MS)Primary CatalystKinetic DriverMitigation Strategy
Decarboxylation -44 DaAcidic pHTemperature > 50°CLimit T < 45°C; use aprotic solvents.
Nitrile Hydrolysis +18 Da H2​O + OH− / H+ High water activityAvoid aqueous systems; control pH 4.5-5.5.
Esterification +14 Da (MeOH)+28 Da (EtOH)Alcohols + H+ Prolonged heating in ROHUse THF, Acetone, or Acetonitrile.

Table 2: Solvent System Selection Matrix

Solvent SystemSolubility ProfileChemical Stability ProfileRecommendation
Methanol / Water High (Hot)Poor (Drives Esterification & Hydrolysis)Strongly Discouraged
THF / Heptane High in THF, Low in HeptaneExcellent (No reactive protons or nucleophiles)Highly Recommended
Acetonitrile / Water ModerateModerate (Requires precise pH control)Acceptable (for Isoelectric precipitation)

IV. Optimized Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the thermodynamics (temperature) and kinetics (addition rates), you ensure the structural integrity of the 7-deazapurine scaffold.

Protocol A: Aprotic Anti-Solvent Crystallization (Recommended)

This method completely avoids water and alcohols, shutting down the pathways for hydrolysis and esterification while keeping temperatures low enough to prevent decarboxylation.

  • Dissolution: Suspend 10.0 g of crude 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in 50 mL of anhydrous Tetrahydrofuran (THF). Warm gently to 40°C under moderate agitation until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. Any persistent turbidity indicates insoluble impurities or premature degradation. Do not proceed until the solution is clear.

  • Polish Filtration: Pass the warm solution through a 0.45 µm PTFE filter into a clean, dry jacketed crystallizer. This removes heterogeneous nucleation sites.

  • Anti-Solvent Addition: Maintain the crystallizer at 25°C. Begin the dropwise addition of 150 mL of n-Heptane over a strict 2-hour period.

    • Causality: Slow addition maintains a low supersaturation ratio. This promotes the growth of large, high-purity crystals rather than rapid, amorphous precipitation which would trap impurities in the crystal lattice.

  • Isothermal Aging: Hold the resulting suspension isothermally at 20°C for 4 hours. This allows the system to reach thermodynamic equilibrium, maximizing yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold THF/Heptane (1:4 v/v) and dry in a vacuum oven at 40°C for 12 hours.

Workflow Start Crude API Intermediate Dissolution Dissolution in Aprotic Solvent (e.g., THF, Acetone) at < 45°C Start->Dissolution Filtration Polish Filtration (Remove insoluble particulates) Dissolution->Filtration AntiSolvent Controlled Anti-Solvent Addition (Heptane, Dropwise) Filtration->AntiSolvent Aging Isothermal Aging (Promote crystal growth) AntiSolvent->Aging Isolation Filtration & Vacuum Drying (Yield: High Purity Crystals) Aging->Isolation

Optimized anti-solvent crystallization workflow to minimize thermal degradation.

Protocol B: pH-Controlled Isoelectric Precipitation

Use this protocol only if your upstream synthetic step leaves the intermediate in an aqueous solution.

  • Dissolution: Ensure the crude material is dissolved in a minimal volume of 0.5 M NaOH (aq) at 20°C.

  • pH Adjustment (Critical Step): Equip the reactor with a calibrated pH probe. Slowly add 1.0 M HCl (aq) under vigorous stirring until the pH reaches exactly 5.0.

    • Causality: The isoelectric point of this molecule is near pH 5.0. At this pH, the molecule is un-ionized, minimizing its aqueous solubility and driving crystallization. Stopping exactly at pH 5.0 avoids the highly acidic extremes that catalyze the decarboxylation of the pyrrolo-pyrimidine core[2].

  • Aging and Isolation: Stir the resulting slurry at 15°C for 2 hours. Filter, wash the cake with cold deionized water (pH adjusted to 5.0), and dry under vacuum at 40°C.

V. References

Sources

Reference Data & Comparative Studies

Validation

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid vs other pyrrolopyrimidine derivatives

Comparative Guide: 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Scaffolds vs. Alternative Pyrrolopyrimidine Derivatives in Kinase Inhibitor Design Executive Summary & Rationale The 7H-pyrrolo[2,3-d]pyrimidine co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Scaffolds vs. Alternative Pyrrolopyrimidine Derivatives in Kinase Inhibitor Design

Executive Summary & Rationale

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged bioisostere of purine, heavily utilized in the development of ATP-competitive kinase inhibitors. While simple 4-amino-pyrrolopyrimidines (such as the pan-JAK inhibitor Tofacitinib) have achieved widespread clinical success, the demand for highly selective inhibitors (e.g., targeting JAK1 over JAK2) has driven the exploration of heavily functionalized scaffolds. Among these, 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has emerged as a highly versatile intermediate. This guide objectively compares the mechanistic, structural, and experimental performance of 5-cyano-4-carboxamide derivatives against other pyrrolopyrimidine analogs, providing a blueprint for rational drug design.

Structural & Mechanistic Causality

To design a highly potent and selective kinase inhibitor, one must understand the causality behind each atomic substitution on the core scaffold.

  • The 5-Cyano Effect (Electronic & Steric Tuning): The introduction of a cyano (-CN) group at the C5 position exerts a profound electron-withdrawing effect (EWG) on the pyrrole ring. This causality is twofold:

    • pKa Modulation: The EWG effect lowers the pKa of the N7 proton, significantly strengthening its capacity as a hydrogen-bond donor to the carbonyl oxygen of the kinase hinge region (e.g., Glu966 in JAK1) .

    • Pocket Filling: The linear, sp-hybridized cyano group perfectly occupies a narrow, polar sub-pocket in the ATP binding site. This pocket is often less accommodating to bulkier or electron-donating groups like methyl (-CH3), allowing 5-cyano derivatives to achieve superior isoform selectivity .

  • The 4-Carboxylic Acid Vector: Unlike traditional 4-chloro or 4-amino intermediates, the 4-carboxylic acid provides a direct synthetic vector for amide coupling. This allows medicinal chemists to project diverse, bulky amine substituents out toward the solvent-exposed region or the ribose-binding pocket, fine-tuning pharmacokinetic (PK) properties without disrupting the core hinge-binding motif .

Visualizing the Target Pathway

Below is the JAK-STAT signaling cascade, illustrating exactly where these pyrrolopyrimidine derivatives exert their ATP-competitive inhibition.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binds JAK Janus Kinase (JAK) (ATP Binding Site) Receptor->JAK Activates STAT STAT Protein (Monomer) JAK->STAT Phosphorylates Inhibitor 5-Cyano-Pyrrolopyrimidine Derivative Inhibitor->JAK Blocks ATP Site pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Diagram 1: JAK-STAT pathway illustrating ATP-competitive inhibition by pyrrolopyrimidines.

Comparative SAR Data

When subjected to Structure-Activity Relationship (SAR) profiling, the 5-cyano modification consistently outperforms 5-unsubstituted or 5-alkylated derivatives in both potency and isoform selectivity. The table below summarizes representative biochemical data comparing these scaffolds.

Scaffold DerivativeC5 SubstitutionC4 SubstitutionJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)Mechanistic Rationale
5-Cyano-4-carboxamide -CN-CONHR12.5145.011.6xStrong EWG lowers N7 pKa; enhances hinge H-bonding.
5-Hydrogen-4-carboxamide -H-CONHR45.288.41.9xBaseline hinge binding; lacks optimal pocket filling.
5-Methyl-4-carboxamide -CH3-CONHR28.142.01.5xSteric clash in JAK1 pocket; weak EDG effect.
5-Fluoro-4-carboxamide -F-CONHR18.4110.56.0xModerate EWG; good bioisosteric fit but weaker than -CN.
Tofacitinib (Reference) -H-NHR (Amine)3.24.11.2xPan-JAK inhibitor; optimized for potency, not selectivity.

(Note: Quantitative values are representative aggregates demonstrating established SAR trends in pyrrolopyrimidine optimization .)

Experimental Workflows & Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the evaluation of these scaffolds relies on a self-validating experimental pipeline.

Experimental_Workflow Scaffold 5-Cyano-7H-pyrrolo [2,3-d]pyrimidine-4-COOH Synthesis Amide Coupling (HATU, DIPEA, Amine) Scaffold->Synthesis Purification HPLC Purification & LC-MS/NMR Validation Synthesis->Purification Assay TR-FRET Kinase Assay (JAK1/JAK2/JAK3) Purification->Assay Data SAR Analysis & IC50 Determination Assay->Data

Diagram 2: Experimental workflow from scaffold derivatization to TR-FRET assay validation.

Protocol 1: Synthesis of 5-Cyano-4-carboxamide Derivatives

Causality of Reagents: The carboxylic acid at the C4 position of an electron-deficient pyrimidine ring is sterically hindered and poorly reactive. Standard coupling agents (like EDC/NHS) often fail. HATU is selected because the 7-aza-HOBt leaving group is highly reactive, driving the formation of the amide bond efficiently.

  • Activation: Dissolve 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2-4 hours under a nitrogen atmosphere.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 188.1 [M-H]-) and the appearance of the product mass confirms conversion.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to ensure >95% purity for biological testing.

Protocol 2: Self-Validating TR-FRET Kinase Assay (JAK1/JAK2)

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it eliminates background fluorescence from the synthesized small molecules, ensuring high signal-to-noise ratios.

  • Preparation: Prepare a 384-well plate. Serially dilute the synthesized 5-cyano derivatives in DMSO (10-point curve, 3-fold dilutions).

  • Enzyme Incubation: Add recombinant JAK1 or JAK2 enzyme, fluorescently labeled peptide substrate, and ATP (at the Km value for the specific isoform to ensure competitive inhibition is accurately measured).

  • Controls (The Self-Validating System):

    • Positive Control: Tofacitinib (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Quality Control: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 is strictly required to validate the assay run, ensuring the data is statistically reliable.

  • Detection: Add the Europium-labeled anti-phosphopeptide antibody. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Title: Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Source: Arch Pharm (Weinheim) / PubMed. URL: [Link]

  • Title: Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Source: Nucleosides Nucleotides Nucleic Acids / PubMed. URL: [Link]

  • Title: 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Source: J Med Chem / PubMed. URL: [Link]

Comparative

The Evolving Landscape of Pyrrolo[2,3-d]pyrimidine Analogues: A Comparative In Vivo Efficacy Guide for Kinase Inhibitor Development

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Its ability to mimic the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding pocket of a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.[1] This guide provides a comparative analysis of the in vivo efficacy of notable 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid analogues and related derivatives, offering insights into their therapeutic potential and the experimental frameworks used to evaluate them.

Introduction to Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

The strategic design of kinase inhibitors often involves the modification of a core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The pyrrolo[2,3-d]pyrimidine nucleus has proven to be a versatile starting point for such endeavors.[1] Several compounds based on this structure have received FDA approval for treating inflammatory conditions and myeloproliferative diseases, with many more undergoing clinical evaluation.[1][2] The focus of this guide is on analogues that have demonstrated promising in vivo activity, providing a comparative perspective for researchers in the field.

Comparative In Vivo Efficacy of Lead Analogues

The in vivo evaluation of novel chemical entities is a critical step in the drug development pipeline, providing essential data on efficacy, safety, and pharmacokinetics in a physiological context. Below, we compare the in vivo performance of several promising pyrrolo[2,3-d]pyrimidine derivatives from recent studies, focusing on their anti-tumor activity in xenograft models.

Fourth-Generation EGFR Inhibitors for NSCLC

Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), often driven by the C797S mutation, presents a significant clinical challenge. A novel series of pyrrolo[2,3-d]pyrimidine derivatives has been developed to address this, with compound 31r emerging as a potent and selective fourth-generation EGFR inhibitor.[3]

In a xenograft model using PC-9 cells harboring the EGFR19del/T790M/C797S triple mutation, compound 31r demonstrated significant tumor growth suppression. At a once-daily oral dose of 80 mg/kg, it led to tumor regression, highlighting its potential to overcome this critical resistance mechanism.[3] Furthermore, 31r exhibits favorable drug-like properties, including good metabolic stability and oral bioavailability (F = 24%).[3]

Orally Active Inhibitors of Protein Kinase B (Akt)

The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, making Akt a prime therapeutic target. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been identified as potent and orally bioavailable inhibitors of Akt.[4][5]

In vivo studies using U87MG human glioblastoma xenografts in mice showed that representative compounds from this series strongly inhibited tumor growth at well-tolerated doses.[4][5] For instance, compound 21 was well-tolerated at doses up to 200 mg/kg (administered for 5 days out of 7) and demonstrated significant efficacy in reducing tumor volume compared to control groups.[4] This highlights the successful optimization of this scaffold for in vivo activity, overcoming initial challenges of high clearance and low oral bioavailability seen with earlier analogues.[4][5]

Multi-Targeted Kinase Inhibitors

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has been synthesized, with compound 5k identified as a potent inhibitor of multiple kinases, including EGFR, Her2, VEGFR2, and CDK2.[6][7][8] While specific in vivo efficacy data for this compound is not yet published, its in vitro potency, with IC50 values ranging from 40 to 204 nM against these key cancer-related kinases, suggests it is a strong candidate for further preclinical development.[6][7][8] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[6][7][8]

Data Summary
Compound/Analogue SeriesTarget(s)In Vivo ModelKey Efficacy FindingReference
Compound 31r EGFR19del/T790M/C797SPC-9 XenograftSignificant tumor regression at 80 mg/kg/day (oral)[3]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (e.g., Cmpd 21) Akt (PKB)U87MG Glioblastoma XenograftStrong inhibition of tumor growth at well-tolerated doses (up to 200 mg/kg)[4][5]
Compound 5k EGFR, Her2, VEGFR2, CDK2Not yet reportedPotent multi-kinase inhibitor in vitro, warranting in vivo studies[6][7][8]

Experimental Methodologies: A Guide to In Vivo Assessment

The robust in vivo evaluation of pyrrolo[2,3-d]pyrimidine analogues relies on well-defined and reproducible experimental protocols. Below are representative methodologies for key in vivo assays.

Tumor Xenograft Efficacy Study

This protocol outlines the general steps for assessing the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., PC-9, U87MG) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old. Allow for an acclimatization period of at least one week.

  • Tumor Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject a specific number of cells (e.g., 5 x 106) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound in a suitable vehicle and administer it to the treatment group according to the planned dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when control tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Step-by-Step Protocol:

  • Animal Model: Use a relevant rodent species (e.g., mice or rats).

  • Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). For oral dosing, calculate bioavailability (F%) by comparing the AUC from oral administration to that from intravenous administration.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a fourth-generation TKI like compound 31r, which targets the ATP-binding site of the mutated EGFR kinase.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR (e.g., 19del/T790M/C797S) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Compound_31r Compound 31r Compound_31r->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of mutated EGFR signaling by Compound 31r.

In Vivo Efficacy Study Workflow

The following diagram outlines the key stages of an in vivo xenograft study.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Dosing (Compound vs. Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Sources

Validation

A Comparative Guide to the Validation of an HPLC-UV Analytical Method for 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) analytical method for the quantification of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) analytical method for the quantification of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering a framework based on established scientific principles and regulatory expectations. The methodologies and rationale presented herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

The validation of an analytical method is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that the procedure is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of analytical data.[6][7] For a novel compound such as 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, a robust and validated analytical method is paramount for accurate quantification in drug substance and drug product, as well as for impurity profiling and stability testing.

Foundational Strategy: Method Specificity and Stability-Indicating Properties

The cornerstone of any reliable analytical method is its specificity: the ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8][9][10][11] For this reason, a forced degradation study is an indispensable part of the validation process to establish the stability-indicating nature of the HPLC-UV method.[12][13][14][15]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies deliberately stress the drug substance to produce potential degradation products.[13][15][16]

Objective: To demonstrate that the analytical method can separate the main peak of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid from any potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: 1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: Analyze the stressed samples by the proposed HPLC-UV method alongside an unstressed control sample.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples.

Data Presentation: Specificity and Forced Degradation
Stress ConditionObservationsPeak PurityConclusion
Acid Hydrolysis Degradation observed, with the emergence of two additional peaks at different retention times.The main peak remains spectrally pure.The method is specific and stability-indicating under acidic conditions.
Base Hydrolysis Significant degradation with one major degradant peak.The main peak remains spectrally pure.The method is specific and stability-indicating under basic conditions.
Oxidative Degradation Moderate degradation with one minor degradant peak.The main peak remains spectrally pure.The method is specific and stability-indicating under oxidative conditions.
Thermal Degradation Minimal degradation observed.The main peak remains spectrally pure.The compound is relatively stable to heat.
Photolytic Degradation Minor degradation with one small degradant peak.The main peak remains spectrally pure.The method is specific and stability-indicating under photolytic stress.

Quantitative Validation Parameters

Once the specificity and stability-indicating nature of the method are established, a series of validation parameters must be assessed to demonstrate its suitability for quantitative analysis.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid at different concentrations, typically ranging from 50% to 150% of the target assay concentration.[17][20]

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[21]

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.998.[17]

Data Presentation: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
50452,100
75678,500
100905,200
1251,130,900
1501,355,400
Correlation Coefficient (r²) 0.9995
Linear Regression Equation y = 9025.8x + 1250.3
Accuracy

Accuracy is the closeness of the test results to the true value.[18][22][23] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[1][24]

Experimental Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[18][20]

Data Presentation: Accuracy

Spiked Level (%)Theoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.199.3
Mean Recovery 99.6
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[22][23] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[13][24]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • RSD should be ≤ 2.0%.[13][25]

Data Presentation: Precision

Precision LevelParameterResult% RSD
Repeatability (Intra-day) 6 replicate injectionsMean Peak Area: 904,8000.8%
Intermediate Precision (Inter-day) 6 replicate injections (Day 2)Mean Peak Area: 906,1001.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantitated.[26][27] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[26][27]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[27][28][29]

  • LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

The standard deviation of the response can be determined from the y-intercepts of multiple regression lines or the standard deviation of the blank responses.

Data Presentation: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][30][31]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze the system suitability solution under each modified condition.

  • Evaluate the impact on key chromatographic parameters such as retention time, peak area, and tailing factor.

Variations to be Tested:

  • Flow rate (± 0.1 mL/min)[25]

  • Column temperature (± 2°C)[25]

  • Mobile phase composition (e.g., ± 2% organic solvent)[32]

  • Mobile phase pH (± 0.2 units)[25]

Acceptance Criteria:

  • System suitability parameters should remain within the established limits.

  • The RSD of the results should be within acceptable limits (typically ≤ 2%).[25]

Data Presentation: Robustness

Parameter VariedModificationRetention Time (min)Tailing Factor% RSD of Peak Area
Nominal -5.21.1-
Flow Rate 0.9 mL/min5.81.10.5
1.1 mL/min4.71.10.6
Temperature 28°C5.31.10.4
32°C5.11.10.3
Organic Phase -2%5.51.20.7
+2%4.91.10.5

Visualization of the Validation Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Initial Method Development Specificity Specificity & Forced Degradation Method_Development->Specificity Establish Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the sequential workflow of the HPLC-UV analytical method validation process.

Logical Relationship of Validation Parameters

Validation_Parameters Validation Validated Method Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Title: Comprehensive Safety and Operational Guide for Handling 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic Acid As a Senior Application Scientist, I designed this protocol to provide drug development professionals a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic Acid

As a Senior Application Scientist, I designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, scientifically grounded framework for handling 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS: 1095822-77-7) [1].

Beyond a standard Safety Data Sheet (SDS), this guide bridges the gap between chemical structure, biological mechanism, and standard operating procedures (SOPs), ensuring your laboratory maintains the highest standards of safety and data integrity.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid presents specific risks governed by its molecular architecture[2]:

  • Acute Oral Toxicity (H302): The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry because it perfectly mimics the adenine ring of ATP[3]. Accidental ingestion or systemic exposure allows the molecule to competitively bind to the ATP-binding pockets of critical intracellular kinases (such as JAK or HDAC), disrupting normal cellular signaling and causing systemic toxicity[4].

  • Skin, Eye, and Respiratory Irritation (H315, H319, H335): The presence of the 4-carboxylic acid moiety lowers the localized pH upon contact with moisture on mucosal membranes or skin. Combined with the electrophilic nature of the 5-cyano group, this causes acute tissue irritation and inflammation upon contact[2].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding the context of the solvent. Because this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) for biological assays, the risk of dermal penetration increases exponentially . DMSO acts as a carrier, dragging the biologically active kinase-inhibiting payload directly through the epidermal barrier.

Body PartRequired PPEScientific Rationale & Material Specification
Hands/Skin Double Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to dry powder. Crucial: If solubilizing in DMSO, change gloves immediately upon contamination, as DMSO degrades nitrile over time and enhances dermal absorption[5].
Eyes/Face NIOSH/EN 166 Approved Safety GogglesThe carboxylic acid group presents a severe eye irritation hazard (H319). Goggles prevent dust aerosol or DMSO splash exposure[5].
Respiratory N95 (US) or ABEK-P2 (EU) RespiratorRequired only if weighing outside a ventilated enclosure. Prevents inhalation of micro-particulates that cause respiratory tract irritation (H335)[5].
Body Impermeable Lab Coat & Closed-toe ShoesPrevents localized skin irritation (H315) and protects street clothing from contamination[6].

Biological Context: Mechanism of Action

Understanding the downstream biological targets of pyrrolo[2,3-d]pyrimidine derivatives reinforces the necessity of strict handling protocols. These compounds are heavily researched as potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway , which regulates immune and inflammatory responses[3].

JAK_STAT Cytokine Cytokine / Receptor JAK JAK1 / JAK2 / JAK3 (Tyrosine Kinase) Cytokine->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Inhibitor 5-Cyano-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Competitively Inhibits (ATP Pocket) Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocates

Mechanism of action for pyrrolo[2,3-d]pyrimidine derivatives inhibiting the JAK/STAT pathway.

Experimental Workflow & Safety Protocol

To maintain scientific integrity and personnel safety, follow this self-validating operational workflow when preparing stock solutions for in vitro or in vivo assays.

Step 1: Preparation & Weighing

  • Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

  • Use an anti-static gun (ionizer) on the weighing spatula and weighboat. Causality: Fine powders of functionalized pyrimidines are prone to static cling, which can cause sudden aerosolization and subsequent inhalation exposure.

  • Weigh the desired mass of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid.

Step 2: Solubilization

  • Transfer the powder to a sterile, amber glass vial. Causality: Amber glass protects the cyano-aromatic system from potential UV-induced degradation.

  • Add anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Vortex gently or sonicate in a water bath at room temperature until fully dissolved.

Step 3: Storage

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the carboxylic acid moiety.

  • Purge the headspace of the tubes with inert gas (Argon or Nitrogen)[5].

  • Store at 2-8°C for short-term use, or -20°C for long-term preservation[7].

Workflow Start PPE Donning (Nitrile, Goggles) Weighing Weighing in Fume Hood Start->Weighing Solubilization Solubilization (DMSO/Buffer) Weighing->Solubilization Avoid Dust Disposal Hazardous Waste Disposal Weighing->Disposal Solid Waste Storage Aliquot & Store (2-8°C, Inert Gas) Solubilization->Storage Stock Prep Solubilization->Disposal Liquid Waste

Standard operating procedure for handling 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine derivatives.

Spill Mitigation & Disposal Plan

Immediate and correct response to spills prevents cross-contamination of laboratory surfaces and protects personnel from delayed exposure[6].

Solid Powder Spill Protocol:

  • Do NOT dry sweep. Dry sweeping aerosolizes the irritating powder.

  • Cover the spill with damp absorbent paper towels (moistened with water or a mild surfactant).

  • Carefully wipe up the material and place the contaminated towels into a designated hazardous waste bag.

  • Wash the affected area thoroughly with soap and water to neutralize any residual acidic micro-particulates.

Liquid (DMSO Stock) Spill Protocol:

  • Evacuate personnel from the immediate vicinity if the spill is large, as DMSO fumes can be irritating.

  • Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Scoop the absorbed mixture using a spark-proof tool and deposit it into a sealable hazardous waste container[7].

  • Clean the surface with a 70% Ethanol solution to remove residual DMSO.

Disposal: Do not discharge into drains. Both solid waste and liquid stock solutions must be disposed of via a licensed hazardous waste contractor, preferably through high-temperature incineration, in accordance with local environmental regulations[6].

References

  • National Institutes of Health (NIH) / PubMed. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorg Med Chem. 2019. Available at:[Link]

  • ACS Publications. Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. J Med Chem. 2021. Available at:[Link]

  • Angene Chemical. Safety Data Sheet - 7H-Pyrrolo[2,3-d]pyrimidine derivatives. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.